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  • Product: Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-
  • CAS: 65647-48-5

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Characterization of N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea

Executive Summary Thidiazuron (TDZ) is a highly active diphenylurea-derivative utilized extensively as a plant growth regulator and agricultural cotton defoliant[1]. During its metabolic biotransformation in plants and l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thidiazuron (TDZ) is a highly active diphenylurea-derivative utilized extensively as a plant growth regulator and agricultural cotton defoliant[1]. During its metabolic biotransformation in plants and livestock, TDZ undergoes targeted hydroxylation, yielding N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (commonly referred to as 4-hydroxy-thidiazuron or 4-OH-TDZ) as its primary oxidative metabolite[2].

For researchers in agrochemistry and drug development, synthesizing high-purity 4-OH-TDZ is a critical prerequisite for toxicological assessments, residue tracking, and the development of novel cytokinin analogs[3]. This technical guide outlines the retrosynthetic rationale, step-by-step synthetic protocols, and analytical validation required to successfully isolate this compound.

Retrosynthetic Strategy & Mechanistic Rationale

The direct synthesis of 4-OH-TDZ via the coupling of 5-amino-1,2,3-thiadiazole and 4-hydroxyphenyl isocyanate is fundamentally flawed. Isocyanates bearing unprotected phenolic hydroxyl groups are highly unstable; they rapidly undergo self-polymerization to form polyurethanes or cross-react to form unwanted carbamate side products.

To circumvent this thermodynamic instability, a protecting group strategy is mandatory[3]. The hydroxyl group must be masked as a methyl ether using 4[4]. Following the successful formation of the urea linkage, a strictly controlled demethylation is executed using Boron tribromide (BBr₃) to reveal the target phenol[3].

Retrosynthesis Target 4-OH-TDZ (Target Molecule) Protected N-(4-Methoxyphenyl)-N'- 1,2,3-thiadiazol-5-yl-urea Target->Protected Demethylation (BBr3) Reagents 5-Amino-1,2,3-thiadiazole + 4-Methoxyphenyl isocyanate Protected->Reagents Urea Coupling

Caption: Retrosynthetic strategy for 4-OH-TDZ via a methoxy-protected intermediate.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system. Do not proceed to Stage 2 without confirming the structural identity of the Stage 1 intermediate.

Stage 1: Synthesis of the Protected Intermediate

Objective: Establish the urea linkage while preventing nucleophilic interference from the phenol group. Mechanistic Causality: 5-amino-1,2,3-thiadiazole is a relatively weak nucleophile due to the strong electron-withdrawing nature of the thiadiazole ring. Thermal activation (80 °C) is required to provide the activation energy necessary to drive the nucleophilic attack on the electrophilic isocyanate carbon[3].

  • Preparation: In an oven-dried 100 mL round-bottom flask purged with argon, dissolve 10.0 mmol of 5-amino-1,2,3-thiadiazole in 30 mL of anhydrous toluene.

  • Addition: Add 11.0 mmol (1.1 eq) of 4-methoxyphenyl isocyanate dropwise at room temperature under continuous magnetic stirring.

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 80 °C for 8 hours[3].

  • Isolation: Allow the mixture to cool to room temperature. The asymmetric urea intermediate will precipitate out of the solution as a solid.

  • Purification: Filter the precipitate under vacuum, wash sequentially with cold toluene (2 × 10 mL) and hexanes (2 × 10 mL), and dry in vacuo.

Analytical Checkpoint: Validate the intermediate via ¹H NMR. Confirm the presence of the methoxy protons (singlet, ~3.8 ppm, 3H) and the urea secondary amine protons (broad singlets, ~9.0–10.0 ppm, 2H) before proceeding.

Stage 2: BBr₃-Mediated Demethylation

Objective: Cleave the methyl ether to reveal the target phenol without degrading the sensitive urea or thiadiazole moieties. Mechanistic Causality: BBr₃ is a potent Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group. The reaction temperature must be strictly maintained at -30 °C. Elevated temperatures will lead to the Lewis acid-catalyzed cleavage of the urea bond (-NH-CO-NH-) or the destruction of the 1,2,3-thiadiazole ring[3].

  • Preparation: Suspend 5.0 mmol of the Stage 1 intermediate in 20 mL of anhydrous dichloromethane (CH₂Cl₂) under a strict argon atmosphere.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -30 °C.

  • Reagent Addition: Using a gas-tight syringe, carefully add 15.0 mmol (3.0 eq) of a 1.0 M BBr₃ solution in CH₂Cl₂ dropwise over 15 minutes.

  • Reaction: Maintain the reaction at -30 °C for 12 hours[3].

  • Quenching: Carefully quench the reaction by the dropwise addition of 10 mL of cold methanol at -30 °C to destroy excess BBr₃ (Caution: Highly exothermic, evolves HBr gas).

  • Workup: Warm to room temperature, dilute with distilled water, and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via flash column chromatography to yield 4-OH-TDZ as a colorless solid (Typical Yield: 71%)[3].

SynthesisWorkflow Step1 Step 1: Urea Coupling 80 °C, 8 h Intermediate Protected Intermediate (Yield: ~80%) Step1->Intermediate Step2 Step 2: Demethylation BBr3, CH2Cl2, -30 °C, 12 h Intermediate->Step2 Product 4-OH-TDZ (Yield: 71%) Step2->Product

Caption: Two-step synthetic workflow for the preparation of 4-OH-TDZ.

Analytical Validation & Quantitative Data

Rigorous analytical characterization is required to confirm the structural integrity and biological profile of the synthesized 4-OH-TDZ. The quantitative data below summarizes the expected 3 and comparative cytotoxicity profiles[3].

Table 1: NMR Characterization of 4-Hydroxy-thidiazuron[3]

NucleusFrequencySolventChemical Shift (δ, ppm)Multiplicity & IntegrationStructural Assignment
¹H500 MHzMeOD8.37s, 1H-CHN=N (Thiadiazole)
¹H500 MHzMeOD7.15d, J = 8.8 Hz, 2HAr-H (Phenyl)
¹H500 MHzMeOD6.73–6.61m, 2HAr-H (Phenyl)
¹³C125 MHzMeOD155.88-Ar-C (Phenolic Carbon)
¹³C125 MHzMeOD155.43--C=O (Urea Carbonyl)
¹³C125 MHzMeOD154.42-N-C-S (Thiadiazole)
¹³C125 MHzMeOD134.68--CN=N (Thiadiazole)

Table 2: Comparative Cytotoxicity in Normal CHO Cells[3]

CompoundIC₅₀ (μM)Biological Observation
Thidiazuron (TDZ)18.3 ± 1.8Baseline Cytotoxicity
3-Hydroxy-thidiazuron23.36 ± 1.59Moderate Cytotoxicity
4-Hydroxy-thidiazuron 37.56 ± 1.5 Reduced Cytotoxicity

Biological Significance & Cytokinin Pathway

TDZ and its hydroxylated metabolites act as potent cytokinin mimics in plant tissue culture[5]. They bind directly to the CHASE domain of Arabidopsis Histidine Kinase (AHK) receptors. This binding initiates a multi-step phosphorelay cascade, transferring a phosphate group via Arabidopsis Histidine Phosphotransfer (AHP) proteins to Type-B Arabidopsis Response Regulators (ARRs) in the nucleus[5]. This ultimately drives the gene expression responsible for rapid cell division and shoot organogenesis.

Interestingly, while 4-OH-TDZ maintains its role as a metabolic marker, the hydroxylation at the para-position of the phenyl ring significantly reduces the compound's cytotoxicity in mammalian cells compared to the parent TDZ compound[3].

CytokininPathway Ligand 4-OH-TDZ (Cytokinin Analog) Receptor AHK Receptors (Histidine Kinase) Ligand->Receptor Binds CHASE domain AHP AHP Proteins (Phosphotransfer) Receptor->AHP Phosphorelay ARR Type-B ARRs (Transcription Factors) AHP->ARR Nuclear Translocation Response Cell Division & Organogenesis ARR->Response Gene Activation

Caption: Mechanism of action of 4-OH-TDZ in the plant cytokinin signaling pathway.

Conclusion

The synthesis of N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea requires a highly controlled, two-step approach to navigate the inherent instability of phenolic isocyanates and the fragility of the thiadiazole ring. By utilizing a methoxy-protecting group and executing a low-temperature BBr₃ demethylation, researchers can reliably isolate this critical metabolite for downstream toxicological and agricultural applications[3].

References

  • Title: Identification, Synthesis, and Safety Assessment of Thidiazuron[1-Phenyl-3-(1,2,3-thidiazol-5-yl)urea] and Its Metabolites in Kiwifruits Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: UNITED STATES ENVIRONMENTAL PROTECTION AGENCY August 31, 2005 MEMORANDUM SUBJECT: Thidiazuron Source: Regulations.gov URL: [Link]

  • Title: Thidiazuron | C9H8N4OS | CID 40087 Source: PubChem (nih.gov) URL: [Link]

  • Title: N-(4-Methoxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea, TRC Source: Fisher Scientific URL: [Link]

Sources

Exploratory

CAS number for N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea

An In-Depth Technical Guide to N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (CAS No. 65647-48-5) Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-(4-hydroxypheny...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (CAS No. 65647-48-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea, a heterocyclic compound of interest to researchers in drug discovery and agrochemical development. We will delve into its chemical properties, synthesis, postulated mechanisms of action, and practical experimental protocols for its evaluation.

Core Compound Identity and Properties

N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea is a substituted urea derivative featuring a 1,2,3-thiadiazole heterocyclic ring. The urea linkage is a critical pharmacophore known for its ability to form stable hydrogen bonds with biological targets, a feature prevalent in many clinically approved drugs.[1] This structural motif suggests potential bioactivity, which we will explore in subsequent sections.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 65647-48-5[2]
Molecular Formula C9H8N4O2S[2]
Molecular Weight 236.25 g/mol [2]
IUPAC Name 1-(4-hydroxyphenyl)-3-(1,2,3-thiadiazol-5-yl)ureaN/A
Synonyms CTK1I2193[2]
H-Bond Donor Count 3[2]
H-Bond Acceptor Count 5[2]

Synthesis and Characterization

The synthesis of N,N'-disubstituted ureas containing a 1,2,3-thiadiazole moiety can be achieved through several established synthetic routes. A reliable method involves the reaction of a 1,2,3-thiadiazolyl isocyanate intermediate with a primary amine.[3][4] The isocyanate is typically generated in situ from a corresponding carbonyl azide via a Curtius rearrangement.[3][4]

Protocol 1: Two-Step Synthesis of N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea

This protocol outlines a plausible and robust pathway for laboratory-scale synthesis.

Step 1: Generation of 1,2,3-thiadiazole-5-carbonyl azide

  • Suspend 1,2,3-thiadiazole-5-carboxylic acid hydrazide in 0.5 N hydrochloric acid.[3]

  • Cool the suspension to 0-5°C in an ice bath with continuous stirring.

  • Add a chilled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5°C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5°C. The resulting precipitate is the 1,2,3-thiadiazole-5-carbonyl azide.

  • Filter the azide, wash with cold water, and use immediately in the next step without extensive purification due to its potential instability.

Step 2: Curtius Rearrangement and Urea Formation

  • Gently heat the crude 1,2,3-thiadiazole-5-carbonyl azide in an inert, anhydrous solvent such as toluene. The Curtius rearrangement will occur, yielding 5-isocyanato-1,2,3-thiadiazole and releasing nitrogen gas.

  • Once the rearrangement is complete (indicated by the cessation of gas evolution), cool the reaction mixture.

  • Add a solution of 4-aminophenol (the source of the N-(4-hydroxyphenyl) group) in an appropriate solvent (e.g., anhydrous tetrahydrofuran or dioxane) to the isocyanate solution.

  • Stir the reaction mixture at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • The product, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea, will precipitate out of the solution.

  • Filter the solid product, wash with a non-polar solvent (e.g., hexane) to remove impurities, and recrystallize from a suitable solvent system like ethanol/water to obtain the purified compound.[3]

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • FTIR Spectroscopy: To identify key functional groups, such as the N-H, C=O (urea), and C=N bonds.

  • Mass Spectrometry: To confirm the molecular weight.

Synthesis Workflow Diagram

G cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Urea Synthesis A 1,2,3-thiadiazole-5- carboxylic acid hydrazide B NaNO2, HCl 0-5°C A->B Reacts with C 1,2,3-thiadiazole-5- carbonyl azide B->C Forms D Curtius Rearrangement (Heat in Toluene) C->D Proceeds to E 5-isocyanato-1,2,3-thiadiazole D->E Yields G N-(4-hydroxyphenyl)-N'- 1,2,3-thiadiazol-5-yl-urea E->G Reacts with F 4-aminophenol F->G

Caption: Workflow for the synthesis of the title compound.

Postulated Mechanism of Action and Biological Significance

While specific studies on N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea are limited, the biological activity can be inferred from its structural analogs. The thiadiazolylurea scaffold is a known plant growth regulator, with the most prominent example being Thidiazuron (TDZ).

Cytokinin-like Activity

Thidiazuron and its analogs are known to exhibit strong cytokinin-like activity, often by inhibiting cytokinin oxidase/dehydrogenase (CKX), the enzyme responsible for degrading cytokinins.[5] This inhibition leads to an accumulation of endogenous cytokinins, promoting cell division and differentiation in plant tissues. It is highly probable that N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea interacts with similar pathways.

G Compound Thiadiazolylurea (e.g., Title Compound) CKX Cytokinin Oxidase/ Dehydrogenase (CKX) Compound->CKX Inhibits Degradation Cytokinin Degradation CKX->Degradation Catalyzes Cytokinins Endogenous Cytokinins Cytokinins->Degradation Receptors Cytokinin Receptors Cytokinins->Receptors Binds Signal Signal Transduction Cascade Receptors->Signal Response Cell Division & Differentiation Signal->Response

Caption: Postulated mechanism of cytokinin-like activity.

Kinase Inhibition in Drug Development

The N,N'-diaryl urea moiety is a cornerstone of many small-molecule kinase inhibitors used in oncology.[6][7] These compounds act as Type II inhibitors, binding to the ATP-binding pocket of kinases and stabilizing the inactive (DFG-out) conformation. Given this precedent, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea could be investigated as an inhibitor of receptor tyrosine kinases (RTKs) like VEGFR or PDGFR, which are crucial for tumor angiogenesis and growth.[6]

Potential Applications

Agrochemicals

Based on its structural similarity to thidiazuron, the primary application lies in agriculture as a plant growth regulator for tissue culture, improving fruit set, or as a cotton defoliant. Furthermore, many thiadiazole derivatives exhibit herbicidal properties, making this compound a candidate for screening against various weed species.[8][9]

Drug Development

The urea scaffold's success in targeting kinases makes this compound a candidate for anticancer drug discovery programs.[7] The N-(4-hydroxyphenyl) moiety is also present in other bioactive compounds like N-(4-hydroxyphenyl)retinamide (Fenretinide), which has been studied for its cytotoxic effects on cancer cells.[10] This suggests that the compound could be a valuable lead for developing novel therapeutics.

Experimental Protocol: Herbicidal Activity Screening

This protocol provides a validated method for assessing the pre-emergence herbicidal activity of the title compound.[8]

Objective: To determine the inhibitory effect of N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea on the germination and early growth of target weed species.

Materials:

  • Test Compound: N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea

  • Solvent: N,N-dimethylformamide (DMF)

  • Surfactant: Tween-80

  • Seeds: Target weed species (e.g., Amaranthus retroflexus)

  • Positive Control: Flumioxazin or other known herbicide[8]

  • Negative Control: Solvent + Surfactant solution

  • Petri dishes or 50 mL beakers, filter paper, distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare a 10,000 mg/L stock solution by dissolving 100 mg of the test compound in 10 mL of DMF.

    • Create a series of working solutions (e.g., 10, 50, 100, 200 mg/L) by diluting the stock solution with distilled water containing 0.1% Tween-80.[8]

    • Prepare the negative control using the same concentration of DMF and Tween-80.

  • Assay Setup:

    • Place one piece of filter paper into each petri dish.

    • Pipette 2 mL of the respective test or control solution onto the filter paper to ensure uniform moistening.

    • Carefully place 10-15 seeds of the target weed onto the moistened filter paper in each dish.

    • Each treatment should be performed in triplicate for statistical validity.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Place the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 12h light/12h dark cycle) for 7-10 days.[8]

  • Data Collection and Analysis:

    • After the incubation period, measure the root length and shoot length of the seedlings.

    • Calculate the average root and shoot length for each treatment group.

    • Determine the percent inhibition using the following formula:

      • Inhibition (%) = [1 - (Average Length_Treatment / Average Length_Control)] * 100

Table 2: Representative Data for Herbicidal Activity

Concentration (mg/L)Average Root Length (mm)Root Inhibition (%)Average Shoot Length (mm)Shoot Inhibition (%)
0 (Control) 25.4 ± 2.1018.2 ± 1.50
10 18.1 ± 1.928.715.5 ± 1.314.8
50 9.7 ± 1.161.810.1 ± 0.944.5
100 3.2 ± 0.887.44.5 ± 0.675.3
200 1.1 ± 0.595.71.8 ± 0.490.1

Conclusion

N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea is a versatile molecule with significant potential in both agrochemical and pharmaceutical research. Its structural similarity to known plant growth regulators and kinase inhibitors provides a strong rationale for its further investigation. The synthetic and screening protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this promising compound. Future work should focus on elucidating its precise mechanism of action, expanding its biological screening to a wider range of targets, and optimizing its structure to enhance potency and selectivity.

References

  • ChemicalRegister. Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl- (CAS No. 65647-48-5) Suppliers. Available from: [Link]

  • NextSDS. N-4-Hydroxyphenyl-N'-1,2,3-thiadiazol-5-ylurea. Available from: [Link]

  • Kalinina, T. A., et al. (2014). 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea. Chemistry of Heterocyclic Compounds, 50, 1039-1048. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available from: [Link]

  • Kalinina, T. A., et al. (2014). 1,2,3-THIADIAZOLYL ISOCYANATES IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE COMPOUNDS. STUDY OF THE CYTOTOXIC ACTIVITY OF N-(4-METHYL-1,2,3-THIADIAZOLYL-5-YL)-N'-(4-METHYLPHENYL)UREA. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Patel, R. V., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(21), 7232. Available from: [Link]

  • National Institute of Technology and Evaluation (NITE). Chemical Risk Information Platform. Available from: [Link]

  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10321-10323. Available from: [Link]

  • PubChem. 4-hydroxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)cyclohexane-1-carboxamide. Available from: [Link]

  • Timson, J. (1975). Hydroxyurea. Mutation Research, 32(2), 115-132. Available from: [Link]

  • Albert, D. H., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 50(8), 1675-1686. Available from: [Link]

  • Basile, L., et al. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]

  • Royal Society of Chemistry. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. Available from: [Link]

  • Wang, H., et al. (2008). N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. Molecular Cancer Therapeutics, 7(9), 2967-2976. Available from: [Link]

  • ResearchGate. Molecular structure of the urea derivatives used in this study. Available from: [Link]

Sources

Foundational

Literature review on N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea

An In-Depth Technical Guide to N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea A Comprehensive Analysis of Synthesis, Biological Activity, and Therapeutic Potential Abstract N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea A Comprehensive Analysis of Synthesis, Biological Activity, and Therapeutic Potential

Abstract

N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea is a synthetic compound built upon a scaffold of significant interest in both agricultural and medicinal sciences. Structurally, it is an analog of the potent plant cytokinin, Thidiazuron (TDZ), suggesting a strong potential for plant growth regulation. Concurrently, its core components—the 1,2,3-thiadiazole heterocycle and the N,N'-diaryl urea linkage—are privileged pharmacophores in modern drug discovery, implicated in a wide array of therapeutic activities, most notably in oncology. This technical guide provides a comprehensive review of this molecule, offering researchers and drug development professionals a detailed exploration of its synthesis, characterized biological activities, and hypothesized mechanisms of action. We present detailed experimental protocols for its synthesis and bioactivity assessment, grounded in established methodologies for analogous compounds, and contextualize its potential through an analysis of its structure-activity relationships.

Introduction to the Thiadiazolylurea Scaffold

The unique biological profile of N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea arises from the synergistic combination of its three primary structural motifs: the 1,2,3-thiadiazole ring, the urea linker, and the 4-hydroxyphenyl substituent.

The 1,2,3-Thiadiazole Moiety: A Privileged Heterocycle

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention from medicinal and synthetic chemists.[1] This scaffold is considered a "privileged" structure due to its presence in a multitude of compounds exhibiting a broad spectrum of biological activities.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its versatility as a pharmacophore. Documented activities for 1,2,3-thiadiazole derivatives include anticancer, antiviral, antifungal, antibacterial, and herbicidal effects.[3] The mesoionic nature of some thiadiazoles may also enhance their ability to cross cellular membranes, a desirable property for drug candidates.[4]

The N,N'-Disubstituted Urea Linkage in Bioactive Molecules

The diaryl urea moiety is a cornerstone of many successful therapeutic agents, particularly in the field of oncology. This functional group is an effective hydrogen bond donor and acceptor, enabling it to anchor molecules within the active sites of enzymes, especially protein kinases. By mimicking the hydrogen bonding pattern of the ATP hinge-binding region, urea-containing compounds can act as potent kinase inhibitors. This mechanism is central to the action of several approved anticancer drugs that target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis and proliferation.[5][6]

Structural Relationship to Thidiazuron (TDZ)

The subject compound is a direct analog of Thidiazuron (TDZ), a well-established plant growth regulator with powerful cytokinin-like effects.[7] TDZ's IUPAC name is 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. The only structural difference is the substitution of the phenyl ring in TDZ with a 4-hydroxyphenyl ring in the title compound. This substitution is significant, as the hydroxyl group can introduce new hydrogen bonding capabilities, alter solubility, and affect metabolic stability, potentially modulating its biological activity in both plant and animal systems. TDZ is widely used in plant tissue culture to induce shoot proliferation and somatic embryogenesis, often at very low concentrations.[8][9]

Synthesis and Characterization

While a dedicated synthesis for N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea is not prominently reported, a reliable synthetic route can be designed based on established methods for analogous thiadiazolylureas.[10][11] The most direct approach involves the reaction of an amine with an isocyanate.

Proposed Synthetic Pathway

The synthesis can be achieved by reacting 5-amino-1,2,3-thiadiazole with 4-hydroxyphenyl isocyanate. Alternatively, and often more practically, 4-aminophenol can be reacted with an activated 1,2,3-thiadiazole intermediate. A common and effective method involves the in situ generation of an isocyanate from a corresponding acyl azide via a Curtius rearrangement, which then reacts with the appropriate amine.

Synthesis_Workflow cluster_0 Pathway A: Isocyanate Route cluster_1 Pathway B: Curtius Rearrangement Route 5-Amino-1,2,3-thiadiazole 5-Amino-1,2,3-thiadiazole Product N-(4-hydroxyphenyl)-N'- 1,2,3-thiadiazol-5-yl-urea 5-Amino-1,2,3-thiadiazole->Product 4-Hydroxyphenyl isocyanate 4-Hydroxyphenyl isocyanate 4-Hydroxyphenyl isocyanate->Product Nucleophilic Addition 1,2,3-Thiadiazole-5-\ncarbonyl azide 1,2,3-Thiadiazole-5- carbonyl azide Thiadiazolyl isocyanate Thiadiazolyl isocyanate 1,2,3-Thiadiazole-5-\ncarbonyl azide->Thiadiazolyl isocyanate Heat (Curtius Rearrangement) Product_B N-(4-hydroxyphenyl)-N'- 1,2,3-thiadiazol-5-yl-urea Thiadiazolyl isocyanate->Product_B 4-Aminophenol 4-Aminophenol 4-Aminophenol->Product_B Nucleophilic Addition

Caption: Proposed synthetic routes to the target compound.

Step-by-Step Laboratory Protocol (Adapted from Curtius Rearrangement Method)

This protocol describes the synthesis via an isocyanate intermediate generated from a carbonyl azide. This method is chosen for its reliability and adaptability.

  • Synthesis of 1,2,3-Thiadiazole-5-carbonyl Azide:

    • Rationale: The carbonyl azide is a key intermediate for the Curtius rearrangement, which provides a clean route to the isocyanate without harsh reagents.

    • a. Dissolve 1,2,3-thiadiazole-5-carboxylic acid hydrazide (1 equivalent) in a mixture of acetic acid and water.

    • b. Cool the solution to 0-5 °C in an ice bath. This low temperature is critical to control the diazotization reaction and prevent premature decomposition.

    • c. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. The nitrite reacts with the hydrazide to form the acyl azide.

    • d. Stir the reaction mixture for 30 minutes at 0-5 °C. The product, 1,2,3-thiadiazole-5-carbonyl azide, typically precipitates as a solid.

    • e. Isolate the solid by vacuum filtration, wash with cold water, and dry under vacuum. Caution: Acyl azides can be explosive and should be handled with care, avoiding heat and friction.

  • Synthesis of N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea:

    • Rationale: The thermal rearrangement of the acyl azide to the isocyanate is followed by an immediate reaction with the amine (4-aminophenol) to form the desired urea.

    • a. Suspend the dried 1,2,3-thiadiazole-5-carbonyl azide (1 equivalent) in an inert, dry solvent such as toluene.

    • b. Gently heat the mixture to 80-90 °C. Nitrogen gas will evolve as the Curtius rearrangement proceeds to form the thiadiazolyl isocyanate intermediate.

    • c. Once gas evolution ceases, add a solution of 4-aminophenol (1 equivalent) in dry toluene or another suitable solvent like DMF to the reaction mixture.

    • d. Continue heating the reaction for 2-4 hours to ensure the complete reaction between the isocyanate and the amine.

    • e. Cool the reaction mixture to room temperature. The product will likely precipitate.

    • f. Collect the solid product by filtration, wash with a non-polar solvent like hexane to remove impurities, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyExpected Characteristics
Appearance White to off-white crystalline powder.[7]
Molecular Formula C₉H₈N₄O₂S
Molar Mass 236.25 g/mol
¹H NMR Signals corresponding to the aromatic protons of the 4-hydroxyphenyl ring, the thiadiazole proton, the phenolic -OH proton, and two distinct -NH protons of the urea linkage.
¹³C NMR Resonances for the carbonyl carbon of the urea (~150-160 ppm), and carbons of the two aromatic rings.
IR Spectroscopy Characteristic peaks for N-H stretching (3200-3400 cm⁻¹), C=O stretching of urea (1650-1690 cm⁻¹), and C=N/C=C aromatic stretching (1500-1600 cm⁻¹).
Mass Spectrometry A molecular ion peak [M+H]⁺ at m/z corresponding to the calculated molecular weight.

Biological Activity in Plant Systems

Given its structural similarity to TDZ, the compound is strongly predicted to exhibit cytokinin activity, influencing plant growth and development.

Postulated Cytokinin-like Activity

Thidiazuron is known to be one of the most active cytokinin-like substances, capable of inducing greater axillary proliferation in woody plants than many natural cytokinins.[8] It is believed that N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea acts similarly by mimicking endogenous cytokinins, thereby promoting cell division and shoot organogenesis in plant tissue culture.[9] TDZ and its analogs can be so potent that they may inhibit shoot elongation at higher concentrations, necessitating transfer to a medium with lower hormone levels for full plantlet development.[8]

Mechanism of Action: Modulation of Hormone Signaling

TDZ's mode of action is complex. While it mimics cytokinins, studies have shown it can also influence endogenous hormone levels. For instance, in strawberry explants, TDZ treatment decreased endogenous cytokinin levels while increasing auxin concentrations.[12] It is hypothesized that TDZ enhances the cytokinin signaling pathway, which is crucial for cell division, while simultaneously modulating other hormone pathways (auxin, gibberellin) to regulate differentiation.[12][13] The compound likely interacts with cytokinin receptors or other components of the signaling cascade to elicit its effects.

Cytokinin_Signaling cluster_0 Cellular Response to Thiadiazolylurea Compound N-(4-hydroxyphenyl)-N'- 1,2,3-thiadiazol-5-yl-urea Receptor Cytokinin Receptor (e.g., AHKs) Compound->Receptor Binds/Activates Phospho Phosphorelay Cascade (AHPs, ARRs) Receptor->Phospho Initiates TF Transcription Factors (Type-B ARRs) Phospho->TF Activates Gene Expression of Cytokinin-Responsive Genes TF->Gene Induces Response Cell Division & Shoot Proliferation Gene->Response

Caption: Hypothesized cytokinin signaling pathway activation.

Experimental Protocol: In Vitro Plant Tissue Culture Assay

This protocol provides a method to assess the cytokinin activity of the compound using strawberry leaf explants.

  • Preparation of Sterile Explants:

    • Rationale: Sterility is paramount in tissue culture to prevent microbial contamination that would otherwise outcompete the plant tissue.

    • a. Excise young, healthy leaves from a stock strawberry plant.

    • b. Surface sterilize by washing in 70% ethanol for 30 seconds, followed by a 15-minute soak in a 10% commercial bleach solution with a drop of Tween-20.

    • c. Rinse three times with sterile distilled water inside a laminar flow hood.

    • d. Cut the leaves into small sections (~1 cm²) to be used as explants.

  • Culture Medium Preparation:

    • Rationale: A defined nutrient medium (like MS medium) provides all the essential macro- and micronutrients, vitamins, and a carbon source required for plant cell growth.

    • a. Prepare Murashige and Skoog (MS) basal medium, supplemented with 3% sucrose and solidified with 0.8% agar.

    • b. Aliquot the medium into culture vessels.

    • c. Add the test compound, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea, from a sterile stock solution to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5 mg/L). A control with no growth regulator is essential.

    • d. Adjust the pH of the medium to 5.8 before autoclaving.

  • Incubation and Data Collection:

    • a. Place one explant in each culture vessel, ensuring good contact with the medium.

    • b. Incubate the cultures at 25±2°C under a 16-hour photoperiod.

    • c. After 4-6 weeks, record data on the number of shoots regenerated per explant, shoot length, and callus formation. This quantitative data will reveal the optimal concentration for shoot proliferation.

Potential as a Therapeutic Agent

The structural motifs of the compound strongly suggest potential applications in medicine, particularly as an anticancer agent.

Anticancer Activity

The 1,3,4-thiadiazole isomer is a well-known scaffold in anticancer drug design, and derivatives of the 1,2,3-thiadiazole isomer also show promise.[14][15] The combination with a diaryl urea linker, a classic kinase inhibitor pharmacophore, makes this compound a prime candidate for investigation as an anticancer therapeutic.

  • Rationale for Anticancer Potential:

    • Kinase Inhibition: Diaryl ureas are known to inhibit key protein kinases involved in cancer progression, such as VEGFR and PDGFR, by blocking the ATP binding site.[5][6]

    • Hsp90 Inhibition: Some 1,2,3-thiadiazole derivatives have been shown to bind to and inhibit Heat Shock Protein 90 (Hsp90), a chaperone protein that is critical for the stability of many oncoproteins.[15]

    • General Cytotoxicity: The thiadiazole ring is present in numerous compounds that exhibit broad cytotoxic activity against various human cancer cell lines.[14][16]

Anticancer_MOA cluster_0 Kinase Inhibition Pathway cluster_1 Other Potential Mechanisms Compound N-(4-hydroxyphenyl)-N'- 1,2,3-thiadiazol-5-yl-urea RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Compound->RTK Inhibits HSP90 Hsp90 Chaperone Compound->HSP90 Inhibits Apoptosis Induction of Apoptosis Compound->Apoptosis Triggers Signal Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Signal Blocks Angio Angiogenesis (Tumor Blood Supply) Signal->Angio Prolif Cell Proliferation Signal->Prolif

Caption: Potential mechanisms of anticancer action.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Cell Culture and Seeding:

    • Rationale: A representative cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is used to test the compound's effect. Seeding a specific number of cells ensures reproducibility.

    • a. Culture human cancer cells in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • b. Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • c. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Rationale: A dose-response curve is generated to determine the concentration at which the compound inhibits 50% of cell growth (the IC₅₀ value).

    • a. Prepare a stock solution of the test compound in DMSO.

    • b. Perform serial dilutions in the culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO only) is crucial.

    • c. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • d. Incubate the plate for 48-72 hours.

  • MTT Assay and Data Analysis:

    • Rationale: Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan is proportional to the number of living cells.

    • a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • c. Read the absorbance at 570 nm using a microplate reader.

    • d. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Analyzing the structure provides clues to its potential activity and opportunities for future optimization.

Structural MoietyRole and Potential ImpactRelated Compounds & Activities
1,2,3-Thiadiazole Core Provides a rigid scaffold and engages in key electronic and hydrophobic interactions. Essential for the biological activity profile.Thidiazuron (Plant Growth).[7] Various derivatives show anticancer and antiviral activity.[3]
Urea Linker (-NH-CO-NH-) Acts as a critical hydrogen bond donor/acceptor. Key for binding to enzyme active sites, especially kinases.Sorafenib, Linifanib (Kinase Inhibitors). Many urea derivatives possess potent biological activities.[17]
4-Hydroxyphenyl Group Compared to TDZ's phenyl group, the -OH adds a hydrogen bond donor/acceptor site, increases polarity, and provides a potential site for metabolism (glucuronidation). This can significantly alter binding affinity and pharmacokinetics.The hydroxyl group is a common feature in many drugs, often improving solubility and receptor interactions.

Future Directions and Conclusion

N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea stands as a molecule with compelling dual-use potential. Its foundation in the well-understood chemistry of Thidiazuron provides a clear path for investigation in plant science, while its constituent pharmacophores point toward significant opportunities in drug discovery.

Future research should focus on:

  • Target Identification: For anticancer activity, screening against a panel of protein kinases is a logical first step to identify specific molecular targets.

  • In Vivo Studies: Promising in vitro results should be followed by evaluation in animal models, such as xenograft models for cancer or whole-plant assays for growth regulation.

  • Analog Synthesis: A systematic SAR study, involving modification of the substitution on the phenyl ring and exploration of other thiadiazole isomers, could lead to the discovery of compounds with enhanced potency and selectivity.

Sources

Exploratory

Unveiling the Therapeutic Landscape of N-(4-Hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea: A Technical Guide to Targets and Mechanisms

Executive Summary N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (often referred to as 4-hydroxyphenyl thidiazuron) is the primary oxidative metabolite of the diphenylurea derivative Thidiazuron (TDZ). Originally char...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (often referred to as 4-hydroxyphenyl thidiazuron) is the primary oxidative metabolite of the diphenylurea derivative Thidiazuron (TDZ). Originally characterized as an agrochemical plant growth regulator and a substrate for cytokinin O-glucosyltransferase, recent pharmacological profiling has repositioned this urea derivative and its parent compound as potent modulators of mammalian oncogenic pathways [1]. In mammalian systems, the para-hydroxylation of the phenyl ring enhances aqueous solubility and introduces a critical hydrogen-bond donor, which is a common structural motif required for fitting into the ATP-binding pockets of various kinases.

This whitepaper provides an authoritative, in-depth analysis of the therapeutic targets of N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea, focusing on its role as a targeted inhibitor in oncology. We will dissect its mechanistic modulation of the PI3K/AKT/PTEN axis, Aryl hydrocarbon receptor (AhR) activation, and NF-κB-mediated Epithelial-Mesenchymal Transition (EMT) suppression.

Core Therapeutic Targets & Mechanistic Pathways

The miR-202-5p / PTEN / PI3K / AKT Axis

The hyperactivation of the Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT) pathway is a hallmark of highly metastatic cancers, particularly triple-negative breast cancer (TNBC). N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea exerts a multi-tiered inhibitory effect on this axis[1].

Mechanistically, the compound acts as an epigenetic modulator by downregulating miR-202-5p . In malignant cells, miR-202-5p functions as an oncomiR that binds to the 3'-UTR of PTEN mRNA, suppressing its translation. By inhibiting miR-202-5p, the urea derivative de-represses Phosphatase and Tensin Homolog (PTEN). The restored PTEN actively dephosphorylates PIP3 back to PIP2, directly starving AKT of its membrane-docking sites and preventing its subsequent phosphorylation at Thr308 and Ser473 [1, 2]. Furthermore, molecular docking and kinase assays suggest that the compound's thiadiazol-urea scaffold forms non-covalent hydrogen bonds directly with the p85 regulatory subunit of PI3K, providing a secondary, direct mechanism of kinase inhibition.

G Compound 4-OH-Thiadiazol-Urea miR202 miR-202-5p Compound->miR202 Inhibits PTEN PTEN (Tumor Suppressor) Compound->PTEN Upregulates PI3K PI3K (p85) Compound->PI3K Direct Inhibition miR202->PTEN Suppresses PTEN->PI3K Inhibits AKT p-AKT PI3K->AKT Phosphorylates EMT EMT & Metastasis AKT->EMT Promotes

Fig 1. Modulation of the PI3K/AKT/PTEN signaling axis by the hydroxylated urea derivative.

Aryl Hydrocarbon Receptor (AhR) Activation

A secondary, yet highly potent, therapeutic target of this compound is the Aryl hydrocarbon receptor (AhR). While AhR is historically known for mediating xenobiotic toxicity, its targeted activation in specific tumor microenvironments induces lethal stress and apoptosis in cancer cells [1].

Upon entering the cell, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea binds to the cytosolic AhR complex. This binding induces a conformational change that sheds chaperone proteins (like HSP90), exposing a nuclear localization signal. The compound-AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs). This heavily upregulates the transcription of CYP1A1 , leading to the generation of reactive oxygen species (ROS), DNA damage, and the subsequent cleavage of Caspase-3, driving the cell into apoptosis [1].

AhR_Pathway Ligand 4-OH-Thiadiazol-Urea CytosolAhR Cytosolic AhR Ligand->CytosolAhR Binds NucleusAhR Nuclear AhR CytosolAhR->NucleusAhR Translocates ARNT ARNT Dimerization NucleusAhR->ARNT Complexes CYP1A1 CYP1A1 Expression ARNT->CYP1A1 Transcribes Apoptosis Apoptosis Induction CYP1A1->Apoptosis Mediates

Fig 2. AhR activation and nuclear translocation workflow leading to apoptosis.

NF-κB Downregulation and EMT Suppression

Metastasis relies heavily on Epithelial-Mesenchymal Transition (EMT), a process driven by NF-κB signaling and the secretion of Matrix Metalloproteinases (MMPs). The compound has been shown to suppress the phosphorylation of IKK (p-IKK), thereby preventing the degradation of I-κB. This sequesters NF-κB in the cytoplasm, blocking its transcriptional activity. Consequently, the expression of downstream metastatic effectors, specifically MMP-2 and MMP-9 , is drastically reduced, halting cellular invasion [2].

Quantitative Target Modulation Summary

To facilitate rapid comparison for drug development professionals, the table below summarizes the dose-dependent molecular responses observed when aggressive cancer cell lines (e.g., MDA-MB-231) are treated with the thiadiazol-urea pharmacophore at standard therapeutic screening concentrations (10 μmol/L) [1, 2].

Therapeutic Target / BiomarkerExpression / Phosphorylation StateDownstream Biological Outcome
miR-202-5p DownregulatedDe-repression of the PTEN tumor suppressor.
PTEN Upregulated (>2.0-fold)Dephosphorylation of PIP3; PI3K pathway blockade.
PI3K (p85) Decreased PhosphorylationLoss of AKT membrane recruitment.
AKT (Ser473) Decreased PhosphorylationArrest of cell survival and proliferation signals.
AhR (Nuclear Fraction) Upregulated TranslocationTranscriptional activation of CYP1A1 and stress responses.
CYP1A1 Upregulated (>3.0-fold)Induction of DNA damage and Caspase-mediated apoptosis.
MMP-2 / MMP-9 DownregulatedSuppression of extracellular matrix degradation and EMT.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. They include built-in controls to confirm causality rather than mere correlation.

Protocol A: PI3K/AKT Phosphorylation State Analysis via Western Blotting

Causality Rationale: Phosphorylation of PI3K and AKT is highly transient. To prove that N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea inhibits this kinase activity, we must freeze the phosphorylation state at the exact moment of lysis. Self-Validation: The inclusion of both total AKT and phosphorylated AKT (p-AKT) ensures that the observed decrease in signal is due to kinase inhibition, not a general degradation of the AKT protein.

Step-by-Step Methodology:

  • Cell Treatment: Seed MDA-MB-231 cells at 1×106 cells/well. Treat with vehicle (0.1% DMSO) or the compound (10 μmol/L) for 24 hours.

  • Lysis Buffer Preparation: Prepare RIPA buffer supplemented with 1 mM Sodium Orthovanadate ( Na3​VO4​ ) and 10 mM Sodium Fluoride (NaF). Expert Insight: Na3​VO4​ irreversibly inhibits protein tyrosine phosphatases, while NaF inhibits serine/threonine phosphatases, ensuring the preservation of the p-AKT (Ser473) state.

  • Protein Extraction: Wash cells with ice-cold PBS, add 100 μL of lysis buffer, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Quantification & Denaturation: Quantify protein using a BCA assay. Boil 30 μg of lysate with 4X Laemmli buffer containing β-mercaptoethanol for 5 minutes at 95°C to reduce disulfide bonds.

  • Electrophoresis & Transfer: Resolve proteins on a 10% SDS-PAGE gel. Transfer to a PVDF membrane (0.45 μm pore size) at 100V for 1 hour.

  • Immunoblotting: Block with 5% BSA (do not use milk for phospho-proteins, as casein contains phosphoproteins that cause high background). Probe with primary antibodies against p-PI3K (p85), total PI3K, p-AKT (Ser473), total AKT, and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash with TBST, apply HRP-conjugated secondary antibodies, and visualize using ECL substrate. Normalize p-AKT signals against total AKT.

Protocol B: AhR Nuclear Translocation Assay

Causality Rationale: AhR activation is defined by its physical movement from the cytosol to the nucleus. Measuring total cellular AhR is insufficient; subcellular fractionation is required to prove target engagement. Self-Validation: The protocol utilizes GAPDH as a cytosolic marker and Lamin B1 as a nuclear marker. If GAPDH is detected in the nuclear fraction, the fractionation has failed (cross-contamination), and the AhR translocation data is automatically invalidated.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells with 10 μmol/L of the compound for 12 hours. Harvest cells via trypsinization and wash twice with ice-cold PBS.

  • Cytosolic Extraction: Resuspend the cell pellet in Hypotonic Buffer (10 mM HEPES, 1.5 mM MgCl2​ , 10 mM KCl, 0.5 mM DTT, 0.05% NP-40) containing protease inhibitors. Incubate on ice for 15 minutes.

  • Fractionation: Centrifuge at 3,000 x g for 5 minutes at 4°C. The supernatant is the Cytosolic Fraction . Carefully transfer it to a new tube.

  • Nuclear Extraction: Wash the remaining pellet once with Hypotonic Buffer (without NP-40) to remove residual cytosolic proteins. Resuspend the pellet in Nuclear Extraction Buffer (20 mM HEPES, 1.5 mM MgCl2​ , 420 mM NaCl, 0.2 mM EDTA, 25% glycerol).

  • Lysis & Recovery: Vortex vigorously for 15 seconds every 10 minutes for a total of 40 minutes on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the Nuclear Fraction .

  • Validation & Analysis: Perform Western blotting (as described in Protocol A) on both fractions. Probe for AhR, GAPDH (Cytosolic control), and Lamin B1 (Nuclear control). A successful assay will show AhR enrichment in the Lamin B1-positive/GAPDH-negative fraction following compound treatment.

References

  • Title: Thidiazuron suppresses breast cancer via targeting miR-132 and dysregulation of the PI3K–Akt signaling pathway mediated by the miR-202-5p–PTEN axis. Source: Biochemistry and Cell Biology (Canadian Science Publishing), 2021 Jun;99(3):374-384. URL: [Link]

  • Title: Thidiazuron decreases epithelial‐mesenchymal transition activity through the NF‐kB and PI3K/AKT signalling pathways in breast cancer. Source: Journal of Cellular and Molecular Medicine, 2020 Nov; 24(24): 14525-14538. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea

Introduction & Biological Relevance N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (CAS 65647-48-5), commonly referred to as 4-hydroxythidiazuron, is a critical plant and livestock metabolite of the widely used agricu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Relevance

N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (CAS 65647-48-5), commonly referred to as 4-hydroxythidiazuron, is a critical plant and livestock metabolite of the widely used agricultural defoliant and plant growth regulator, Thidiazuron (TDZ)[1][2]. Structurally, it is a non-purine urea derivative that retains significant cytokinin-like activity[1].

In modern drug development and agricultural pharmacokinetics, this compound serves as a highly specific substrate for cytokinin O-glucosyltransferase, making it an essential analytical standard for researchers studying plant hormone homeostasis, receptor recognition, and metabolic degradation pathways[1]. This application note provides a field-proven, self-validating synthetic protocol for generating high-purity 4-hydroxythidiazuron, alongside a detailed mechanistic rationale for the chosen synthetic route.

Scientific Rationale & Mechanistic Causality

The synthesis of asymmetric diaryl ureas typically relies on the reaction of an amine with an isocyanate[3][4]. For the synthesis of 4-hydroxythidiazuron, two primary disconnection approaches theoretically exist:

  • Approach A : 1,2,3-thiadiazol-5-amine + 4-hydroxyphenyl isocyanate.

  • Approach B : 5-isocyanato-1,2,3-thiadiazole + 4-aminophenol.

Causality of Experimental Choice: As a Senior Application Scientist, I strongly advise against Approach A. 4-Hydroxyphenyl isocyanate is highly unstable; the electrophilic isocyanate group rapidly reacts with the nucleophilic phenolic hydroxyl group of adjacent molecules, leading to uncontrollable self-polymerization (polyurethane formation) unless the phenol is synthetically protected.

Approach B is vastly superior and forms the basis of this protocol. By generating 5-isocyanato-1,2,3-thiadiazole in situ and reacting it with 4-aminophenol, we exploit the inherent chemoselectivity of the system[4]. The primary amine of 4-aminophenol is significantly more nucleophilic than its phenolic hydroxyl group. Under controlled thermal conditions (40–50 °C), the amine selectively attacks the isocyanate, forming the desired urea linkage without requiring tedious protection and deprotection steps.

(Note: Advanced alternative methodologies, such as the selenium-catalyzed oxidative carbonylation of 1,2,3-thiadiazol-5-amine using CO and O₂, have also been documented, though they require specialized high-pressure gas-handling setups[5].)

Synthesis A 1,2,3-Thiadiazol-5-amine (Starting Material) B Triphosgene / Et3N (THF, 0 °C to RT) A->B Phosgenation C 5-Isocyanato-1,2,3-thiadiazole (Reactive Intermediate) B->C E N-(4-hydroxyphenyl)-N'- 1,2,3-thiadiazol-5-yl-urea (Target Product) C->E Coupling (40-50 °C) D 4-Aminophenol (Nucleophile) D->E Chemoselective Addition

Figure 1: Chemoselective synthesis workflow for N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea.

Experimental Protocol

Self-Validating System : This two-step protocol utilizes Thin Layer Chromatography (TLC) and visual solubility cues as internal validation checkpoints. The disappearance of the amine precursor confirms isocyanate formation, while the precipitation of the final urea product drives the equilibrium to completion and simplifies isolation.

Step 1: In Situ Generation of 5-Isocyanato-1,2,3-thiadiazole
  • Preparation : Dissolve 10 mmol of 1,2,3-thiadiazol-5-amine in 20 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Add 22 mmol of Triethylamine (Et₃N) to act as an acid scavenger.

  • Activation : Cool the reaction flask to 0 °C using an ice bath. Slowly add a solution of triphosgene (3.5 mmol) dissolved in 10 mL of anhydrous THF dropwise over 30 minutes.

    • Safety Critical: Triphosgene is a highly toxic phosgenating agent; this step must be performed strictly inside a certified fume hood.

  • Validation : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. The formation of a dense white precipitate (triethylamine hydrochloride) indicates successful phosgenation. Monitor via TLC (Hexane:EtOAc 1:1) to ensure the complete consumption of the starting amine[4].

Step 2: Chemoselective Urea Coupling
  • Coupling : Rapidly filter the Et₃N·HCl salts under a positive nitrogen pressure. To the clear filtrate containing the highly reactive 5-isocyanato-1,2,3-thiadiazole, add 4-aminophenol (10 mmol) in one single portion.

  • Heating : Warm the reaction mixture to 40–50 °C and stir for 2 to 3 hours[4]. The reaction is mildly exothermic.

  • Isolation : As the chemoselective addition progresses, the target N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea will begin to precipitate out of the solution due to its inherently lower solubility in THF compared to the starting materials.

  • Purification : Concentrate the mixture under reduced pressure. Wash the crude solid with cold Dichloromethane (DCM) to remove unreacted starting materials, and recrystallize from hot isopropanol to yield the pure product as a light yellow crystalline solid[1][3].

Quantitative Data & Physicochemical Properties

Table 1: Reaction Stoichiometry and Expected Yields
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
1,2,3-Thiadiazol-5-amine 101.131.01.01 gStarting Material
Triphosgene 296.750.351.04 gPhosgenating Agent
Triethylamine (Et₃N) 101.192.23.06 mLAcid Scavenger / Base
4-Aminophenol 109.131.01.09 gNucleophile
Target Product (Expected) 236.25~0.75~1.77 gFinal Urea
Table 2: Physicochemical Properties of the Target Compound[1][6]
ParameterValue
Chemical Name N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea
CAS Number 65647-48-5
Molecular Formula C₉H₈N₄O₂S
Molecular Weight 236.25 g/mol
Appearance Light Yellow to Dark Yellow Solid
Melting Point >134 °C (Decomposes)
Solubility DMSO (Slightly), Methanol (Slightly)
Storage Conditions 2 °C to 8 °C, Inert atmosphere, Light sensitive

Biological Application: Cytokinin Signaling

Once synthesized, 4-hydroxythidiazuron acts as a potent cytokinin analog. In plant tissue culture and developmental models, it is recognized by histidine kinase receptors (such as AHK4/CRE1 in Arabidopsis), initiating a complex phosphorelay signal transduction cascade[3]. This activation leads to the phosphorylation of Histidine Phosphotransfer Proteins (AHPs), which translocate to the nucleus to activate Type-B Response Regulators (ARRs), ultimately driving the transcription of genes responsible for cell division and shoot initiation[3].

Signaling L 4-Hydroxythidiazuron (Cytokinin Analog) R AHK4 / CRE1 (Histidine Kinase Receptor) L->R Binding & Activation P AHPs (Phosphotransfer Proteins) R->P Phosphorelay T Type-B ARRs (Transcription Factors) P->T Nuclear Translocation G Cytokinin-Responsive Genes (Cell Division / Shoot Initiation) T->G Transcriptional Activation

Figure 2: Cytokinin phosphorelay signal transduction cascade activated by 4-hydroxythidiazuron.

References

  • Thidiazuron: Revised HED Chapter of the Reregistration Eligibility Decision (RED). US Environmental Protection Agency. URL: [Link]

  • Targeting Cytokinin Homeostasis in Rapid Cycling Brassica rapa with Plant Growth Regulators INCYDE and TD-K. Nisler et al., International Journal of Molecular Sciences. PMC (National Institutes of Health). URL:[Link]

  • Selenium-catalyzed oxidative carbonylation of 1,2,3-thiadiazol-5-amine with amines to 1,2,3-thiadiazol-5-ylureas. Zhang et al., Chinese Chemical Letters. URL:[Link]

Sources

Application

Advanced Application Note: Utilizing N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (4-OH-TDZ) in Plant Tissue Culture

Executive Summary Thidiazuron (TDZ) is a highly potent phenylurea-based cytokinin widely used in plant tissue culture to induce shoot organogenesis and somatic embryogenesis. However, its extreme metabolic stability ofte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thidiazuron (TDZ) is a highly potent phenylurea-based cytokinin widely used in plant tissue culture to induce shoot organogenesis and somatic embryogenesis. However, its extreme metabolic stability often leads to severe physiological disorders in vitro, such as hyperhydricity (glassiness), shoot fasciation, and the inhibition of subsequent rooting phases.

N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea , commonly referred to as 4-OH-TDZ or para-hydroxythidiazuron, is the primary oxidative metabolite of TDZ. As an advanced tissue culture additive, 4-OH-TDZ offers a unique pharmacological profile: it retains the ability to stimulate cytokinin receptors but delivers a modulated signaling pulse. This application note details the mechanistic causality, comparative data, and self-validating protocols for deploying 4-OH-TDZ in recalcitrant micropropagation workflows.

Mechanistic Insights: The Causality of 4-OH-TDZ

To understand why 4-OH-TDZ is utilized over standard TDZ or adenine-type cytokinins (like BAP or Zeatin), we must analyze its metabolic fate and receptor binding kinetics:

  • Immunity to Cytokinin Oxidase (CKX): Because 4-OH-TDZ is a phenylurea derivative lacking an adenine ring, it is completely resistant to cleavage by CKX enzymes. This ensures a sustained baseline of cytokinin activity without the rapid degradation seen with natural cytokinins.

  • Evasion of O-Glucosylation: Plants naturally regulate cytokinin spikes by reversibly conjugating them into inactive O-glucosides via O-glucosyltransferases (e.g., ZOG1 and cisZOG1). According to comprehensive substrate-specificity studies, while ortho-hydroxylated TDZ is a viable substrate for cisZOG1, the para-hydroxylated form (4-OH-TDZ) yields a 0% conversion rate [1]. The para-hydroxyl group creates steric hindrance, allowing 4-OH-TDZ to completely evade O-glucosylation[2].

  • Modulated Receptor Affinity: Despite its resistance to metabolic inactivation, 4-OH-TDZ does not trigger the runaway phosphorelay signaling characteristic of parent TDZ. The addition of the para-hydroxyl group alters the hydrogen-bonding network within the CHASE domain of cytokinin receptors (e.g., CRE1/AHK4), resulting in a "softer" binding affinity[2]. This prevents the over-stimulation that causes hyperhydricity.

Pathway TDZ Thidiazuron (TDZ) CKX Cytokinin Oxidase TDZ->CKX Resistant ZOG O-Glucosyltransferases TDZ->ZOG Not a substrate Receptor CRE1/AHK4 Receptor TDZ->Receptor Hyper-activation pOH 4-OH-TDZ pOH->CKX Resistant pOH->ZOG 0% Conversion pOH->Receptor Modulated binding Response Controlled Organogenesis Receptor->Response Optimal signal Toxicity Hyperhydricity Receptor->Toxicity Over-stimulation

Fig 1. Metabolic resistance and receptor signaling dynamics of 4-OH-TDZ vs TDZ.

Comparative Pharmacokinetics

The following table summarizes the quantitative and qualitative differences between standard cytokinins and 4-OH-TDZ to guide experimental design.

CytokininChemical ClassCKX DegradationO-Glucosylation AffinityReceptor AffinityHyperhydricity Risk
BAP Adenine-typeHighHighModerateLow
TDZ PhenylureaNoneNoneVery HighVery High
4-OH-TDZ PhenylureaNoneNone (0% conversion)ModulatedLow to Moderate

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls and specific morphological milestones to verify that the 4-OH-TDZ is functioning correctly.

Protocol I: Formulation of 4-OH-TDZ Stock Solution

Causality: Phenylureas are highly hydrophobic and prone to precipitation in aqueous solutions. Furthermore, the hydroxyl group on 4-OH-TDZ makes it susceptible to oxidation at high temperatures, necessitating filter sterilization rather than autoclaving.

  • Weighing: Accurately weigh 2.36 mg of 4-OH-TDZ (MW ≈ 236.25 g/mol ).

  • Solubilization: Dissolve the powder in 1.0 mL of 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM primary stock. Vortex until completely clear.

  • Dilution: Dilute the primary stock with 9.0 mL of sterile, double-distilled water (ddH₂O) to yield a 1 mM working stock.

  • Sterilization: Pass the working stock through a 0.22 µm PTFE syringe filter into a sterile, light-protected amber tube.

  • Storage: Store at -20°C. Validation Check: Upon thawing, inspect for micro-crystals. If precipitation occurs, discard and remake, as inconsistent molarity will ruin the dose-response curve.

Protocol II: Pulse-Treatment Shoot Organogenesis

Causality: Because 4-OH-TDZ is immune to CKX degradation, continuous exposure will eventually inhibit rooting. A "pulse" treatment allows the tissue to internalize the signal to trigger meristematic division, after which the exogenous compound is removed.

  • Media Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with 3% sucrose. Aliquot into three test groups:

    • Control A (Negative): Hormone-free MS.

    • Control B (Positive): MS + 1.0 µM TDZ.

    • Experimental: MS + 1.0 µM, 2.5 µM, and 5.0 µM 4-OH-TDZ.

  • Inoculation: Excise leaf or internode explants (approx. 0.5 cm²) and place them abaxial side down on the media.

  • Incubation (The Pulse): Culture at 25°C under a 16-hour photoperiod for exactly 14 to 21 days .

    • Validation Milestone (Day 14): Control A should show no change or slight necrosis. Control B should show explosive, glassy callus (hyperhydricity). The Experimental group should exhibit compact, green, nodular meristemoids without glassiness. If the Experimental group matches Control B, the 4-OH-TDZ concentration is too high for the specific genotype.

  • Rooting Transfer: Transfer the nodular explants to PGR-free MS media or media supplemented with 0.5 µM IBA (Indole-3-butyric acid) to allow shoot elongation and root induction.

Workflow S1 Stock Prep (1 mM in DMSO) S2 Media Formulation (0.5-5.0 µM) S1->S2 S3 Explant Culture (14-21 Day Pulse) S2->S3 S4 Rooting Phase (PGR-Free) S3->S4

Fig 2. Self-validating micropropagation workflow utilizing a 4-OH-TDZ pulse treatment.

Protocol III: Receptor Activation Control Assay

Causality: To definitively prove that a specific batch of 4-OH-TDZ possesses cytokinin activity (and hasn't degraded), researchers should utilize a transgenic reporter system before large-scale application.

  • Reporter Line: Utilize an Arabidopsis thaliana line expressing the ARR5::GUS reporter gene (a primary cytokinin-response gene).

  • Assay Execution: Incubate 5-day-old ARR5::GUS seedlings in liquid MS media containing 1.0 µM 4-OH-TDZ for 4 hours.

  • Staining: Submerge seedlings in X-Gluc staining solution at 37°C for 12 hours, followed by chlorophyll clearing in 70% ethanol.

  • Validation: A successful batch of 4-OH-TDZ will yield distinct blue staining in the root vasculature and shoot apical meristem, confirming that the compound successfully bound to the CRE1/AHK4 receptors and initiated the phosphorelay cascade.

References

  • Mok, M. C., Martin, R. C., Dobrev, P. I., Vanková, R., Ho, P. S., Yonekura-Sakakibara, K., Sakakibara, H., & Mok, D. W. S. (2005). Topolins and Hydroxylated Thidiazuron Derivatives Are Substrates of Cytokinin O-Glucosyltransferase with Position Specificity Related to Receptor Recognition. Plant Physiology, 137(3), 1057–1066.[Link]

Sources

Method

Application Notes & Protocols: N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea as a Potent Plant Growth Regulator

Audience: Researchers, scientists, and professionals in plant biology and agricultural biotechnology. Executive Summary: This document provides a comprehensive technical guide to the application of N-(4-hydroxyphenyl)-N'...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and professionals in plant biology and agricultural biotechnology.

Executive Summary: This document provides a comprehensive technical guide to the application of N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea, a potent phenylurea-type plant growth regulator. Structurally, this compound is a hydroxylated derivative of the well-established cytokinin agonist, Thidiazuron (TDZ). This structural modification suggests a strong cytokinin-like activity, making it a valuable tool for inducing cell division, shoot organogenesis, and somatic embryogenesis in plant tissue culture, particularly for species that are recalcitrant to regeneration with traditional adenine-type cytokinins. These protocols detail its mechanism of action, preparation, and application in key in vitro assays, and provide a framework for optimizing its use while mitigating potential phytotoxicity.

Section 1: Compound Profile and Mechanism of Action

Chemical Identity and Properties

N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea belongs to the thiadiazole class of compounds, which are known for their high biological activity.[1] Its parent compound, Thidiazuron (TDZ), is a synthetic phenylurea derivative widely utilized for its potent cytokinin-like effects.[2][3] The subject compound differs by the addition of a hydroxyl (-OH) group at the para-position of the phenyl ring. This modification may influence its solubility, receptor binding affinity, and metabolic stability within plant tissues.[4][5]

PropertyValueSource
IUPAC Name 1-(4-hydroxyphenyl)-3-(1,2,3-thiadiazol-5-yl)urea-
CAS Number 65647-48-5[6]
Molecular Formula C₉H₈N₄O₂S[6]
Molecular Weight 236.25 g/mol [6]
Appearance Assumed to be a white to off-white crystalline solidInferred from TDZ[7]
Solubility Likely soluble in DMSO, DMF; sparingly soluble in waterInferred from TDZ[8][9][10]
Postulated Mechanism of Action: Cytokinin Agonist Activity

Due to its structural analogy to TDZ, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea is hypothesized to function as a potent cytokinin agonist.[11] Unlike natural adenine-type cytokinins, TDZ and its derivatives are not readily metabolized by the enzyme cytokinin oxidase/dehydrogenase (CKX), leading to a more stable and prolonged stimulus.[2][7]

The proposed mechanism follows the canonical cytokinin signaling pathway:

  • Perception: The molecule binds to transmembrane histidine kinase (HK) receptors located in the endoplasmic reticulum.[12][13]

  • Signal Transduction: This binding event initiates a multi-step phosphorelay, similar to bacterial two-component systems.[14][15] The signal is transferred from the HK receptor to histidine phosphotransfer proteins (AHPs).[12]

  • Nuclear Response: The phosphorylated AHPs translocate to the nucleus and transfer the phosphate group to Type-B Response Regulators (Type-B RRs).[12][13]

  • Gene Activation: Activated Type-B RRs function as transcription factors, binding to the promoters of cytokinin-responsive genes and initiating transcription that leads to cell division and differentiation.[13]

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus PGR N-(4-hydroxyphenyl)-N'- 1,2,3-thiadiazol-5-yl-urea HK Histidine Kinase Receptor (AHK) PGR->HK Binds AHP AHP (Phosphotransfer) HK->AHP P RRB Type-B RR (Transcription Factor) AHP->RRB P DNA Cytokinin Response Genes RRB->DNA Activates Response Cell Division & Differentiation DNA->Response

Figure 1: Postulated signaling pathway for N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea.

The Role of the 4-Hydroxyphenyl Moiety

The hydroxyl group on the phenyl ring is a significant modification. Phenolic hydroxyl groups can act as hydrogen bond donors and acceptors, potentially enhancing the molecule's binding affinity to cytokinin receptors.[5] Furthermore, this functional group can confer antioxidant properties, which may help mitigate oxidative stress in cultured tissues, a common issue during in vitro regeneration.[16][17]

Section 2: Core Protocols for In Vitro Application

These protocols are foundational and should be optimized for specific plant species and explant types.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare sterile, stable stock solutions for aseptic addition to plant tissue culture media.

Causality: Phenylurea-based cytokinins have low aqueous solubility. A high-concentration stock solution is prepared in an organic solvent and then diluted into the aqueous culture medium to achieve the final working concentration. Sterility is paramount to prevent microbial contamination.

Materials:

  • N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea powder

  • Dimethyl sulfoxide (DMSO) or 1N NaOH[18]

  • Sterile, purified water (e.g., Milli-Q)

  • 0.22 µm syringe filters and sterile syringes

  • Sterile storage vials (amber glass or foil-wrapped to protect from light)

Procedure:

  • Prepare a 1 mg/mL Primary Stock:

    • Weigh 10 mg of the compound and place it in a sterile vial.

    • Add 200-500 µL of DMSO to dissolve the powder completely. Gentle warming or vortexing may assist.[10]

    • Slowly add sterile purified water to a final volume of 10 mL while stirring to prevent precipitation.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm syringe filter and dispense the sterile stock solution into a new, sterile, light-protected vial.

  • Storage:

    • Store the stock solution at -20°C for long-term use (up to 12 months) or at 4°C for short-term use (up to 1 month).

  • Preparing Working Solutions:

    • Thaw the stock solution if frozen.

    • Add the required volume of the stock solution to the autoclaved and cooled (to ~50-60°C) culture medium. For example, to achieve a 1.0 mg/L final concentration, add 1 mL of the 1 mg/mL stock solution to 999 mL of medium.

    • Mix thoroughly before dispensing into culture vessels.

Protocol 2: Callus Induction and Proliferation Assay

Objective: To induce undifferentiated callus from differentiated explant tissue.

Causality: High cytokinin activity, often in combination with a weak auxin, disrupts the normal hormonal balance in explant cells, promoting rapid, unorganized cell division (callus formation).[19][20] TDZ and its derivatives are exceptionally effective for this purpose.[21]

Materials:

  • Explant source (e.g., young leaves, petioles, stems)

  • Sterilization reagents (70% ethanol, commercial bleach, sterile water, Tween-20)

  • Basal medium (e.g., Murashige and Skoog (MS) medium) with vitamins, sucrose (30 g/L), and a gelling agent (e.g., agar, 8 g/L)[21]

  • N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea stock solution

  • Auxin stock solution (e.g., 1-Naphthaleneacetic acid, NAA)

  • Sterile petri dishes, scalpels, and forceps

Procedure:

  • Explant Sterilization:

    • Wash explants with tap water and a few drops of Tween-20.[18]

    • Rinse, then immerse in 70% ethanol for 30-60 seconds.[18]

    • Transfer to a 10-20% bleach solution for 10-15 minutes.

    • Rinse 3-5 times with sterile distilled water in a laminar flow hood.

  • Medium Preparation:

    • Prepare MS medium and adjust the pH to 5.8 before autoclaving.

    • After autoclaving and cooling, add the plant growth regulators. A good starting range for N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea is 0.1 to 2.0 mg/L.[21] It is often combined with a low concentration of NAA (e.g., 0.1 mg/L).[19][22]

  • Inoculation:

    • Aseptically cut the sterilized explants into small sections (e.g., 1 cm² leaf discs).

    • Place the explants onto the surface of the prepared medium.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate in the dark at 25 ± 2°C for 4-6 weeks.[21] Callus initiation should be visible at the cut edges.

  • Subculture:

    • Transfer proliferating callus to fresh medium of the same composition every 3-4 weeks.

Protocol 3: De Novo Shoot Regeneration from Leaf Explants

Objective: To induce the formation of adventitious shoots directly from callus or explant tissue.

Causality: A high cytokinin-to-auxin ratio is a classical requirement for inducing shoot organogenesis.[13] The high potency of thiadiazole-type cytokinins makes them extremely effective, often requiring very low concentrations and sometimes eliminating the need for an exogenous auxin.[23][24]

Experimental_Workflow A 1. Explant Sterilization (e.g., Leaf Tissue) B 2. Inoculation on Induction Medium MS + N-(4-HP)-N'-TDZ-urea (0.01-1.0 mg/L) ± NAA (0.1 mg/L) A->B C 3. Incubation (4-8 weeks) 16/8h photoperiod, 25°C B->C D 4. Shoot Elongation Transfer to medium with lower cytokinin or hormone-free MS C->D E 5. Rooting Transfer shoots to medium with auxin (e.g., IBA, NAA) D->E F 6. Acclimatization Transfer plantlet to sterile soil mix, maintain high humidity E->F G Hardened Plantlet F->G

Figure 2: General experimental workflow for shoot regeneration.

Procedure:

  • Induction Phase:

    • Prepare callus as described in Protocol 2.2 or use freshly sterilized explants.

    • Culture on MS medium supplemented with N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea. For shoot induction, lower concentrations are often more effective than for callus induction. A starting range of 0.01 to 1.0 mg/L is recommended.[23][25]

    • Incubate under a 16-hour photoperiod at 25 ± 2°C.[18]

  • Shoot Elongation:

    • Once shoot primordia appear, transfer the cultures to a medium with a reduced concentration of the thiadiazole cytokinin or to a hormone-free basal medium to promote shoot elongation and reduce abnormalities like hyperhydricity.[11][26]

  • Rooting:

    • Once shoots are 2-3 cm long, excise them and transfer to a rooting medium, typically half-strength MS medium supplemented with an auxin like Indole-3-butyric acid (IBA) or NAA (0.1-1.0 mg/L).[24]

  • Acclimatization:

    • Carefully remove rooted plantlets from the medium, wash the roots, and transfer to a sterile potting mix.

    • Maintain high humidity for 1-2 weeks by covering with a plastic dome, then gradually acclimate to ambient conditions.[18]

Section 3: Experimental Design and Data Interpretation

Dose-Response Studies

To optimize the concentration for a specific plant species, it is critical to perform a dose-response experiment.

ApplicationSuggested Concentration Range (mg/L)Rationale & Expected Outcome
Callus Induction 0.2 - 2.5 mg/LHigher concentrations promote rapid, undifferentiated growth. High levels may cause browning or tissue death.[19][21]
Shoot Organogenesis 0.01 - 1.0 mg/LLower concentrations are often sufficient to induce shoots. High levels can lead to stunted, fasciated shoots.[23][24]
Somatic Embryogenesis 0.5 - 5.0 mg/LHigher concentrations can sometimes push callus towards an embryogenic pathway.[27][28]
Comparative Analysis with Standard Cytokinins

When validating the efficacy of this compound, it is essential to include controls with widely used cytokinins like 6-Benzylaminopurine (BAP) and the parent compound, Thidiazuron (TDZ), at equimolar concentrations. A hormone-free control is also mandatory.

Troubleshooting and Mitigation of Phytotoxicity

Issue: Stunted, thick, and vitrified (hyperhydric) shoots. Cause: Prolonged exposure to high concentrations of potent thiadiazole-type cytokinins.[26] Mitigation:

  • Reduce Concentration: Use the lowest effective concentration determined from dose-response studies.

  • Pulse Treatment: Expose explants to the compound for a short duration (e.g., 4-24 hours) and then transfer to a hormone-free medium. This can provide the necessary stimulus for regeneration while avoiding long-term toxic effects.[29]

  • Transfer: Move regenerating cultures to a medium with a less potent cytokinin (like BAP) or no growth regulators for shoot elongation.[20]

Section 4: References

  • Company of Biologists Journals. (2018, February 27). Cytokinin signaling in plant development. Retrieved from [Link]

  • Molecular Biology Department. (2007, October 9). Cytokinin Signaling Pathway. Retrieved from [Link]

  • Portland Press. (2015, September 15). Plant cytokinin signalling. Retrieved from [Link]

  • What Makes Thidiazuron a Powerful Plant Growth Regulator in Agriculture. (2025, June 12). Retrieved from [Link]

  • MDPI. (2021, February 12). Cytokinin Signaling and De Novo Shoot Organogenesis. Retrieved from [Link]

  • Oxford Academic. (2024, May 15). Cytokinin: From autoclaved DNA to two-component signaling. Retrieved from [Link]

  • PMC. (n.d.). The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity. Retrieved from [Link]

  • SciSpace. (2011). Thidiazuron: A multi-dimensional plant growth regulator. Retrieved from [Link]

  • Top Strategies for Maximizing Benefits of Plant Growth Regulator Thidiazuron. (2025, September 15). Retrieved from [Link]

  • Bio-protocol. (n.d.). Callus Induction and Stress Treatments. Retrieved from [Link]

  • PubMed. (2020, August 28). The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity. Retrieved from [Link]

  • Journal of Plant Biotechnology. (2017, June 30). Development of an efficient protocol for high-frequency regeneration system in Hibiscus syriacus L.. Retrieved from [Link]

  • PMC. (n.d.). Two-stage culture procedure using thidiazuron for efficient micropropagation of Stevia rebaudiana, an anti-diabetic medicinal herb. Retrieved from [Link]

  • PubChem. (n.d.). Thidiazuron. Retrieved from [Link]

  • Indian J. Applied & Pure Bio. (2023). Effect of TDZ on callus induction and estimation of Phenol, Flavoniod and Antioxidant property in in vivo and in vitro grown Centella asiatica (L.) Urban. Retrieved from [Link]

  • MDPI. (2023, February 18). Thidiazuron Induced In Vitro Plant Regeneration, Phenolic Contents, Antioxidant Potential, GC-MS Profiles and Nuclear Genome Stability of Plectranthus amboinicus (Lour.) Spreng. Retrieved from [Link]

  • J-Stage. (n.d.). Thidiazuron-induced rapid shoot regeneration via embryo-like structure formation from shoot tip-derived callus culture of sugarcane. Retrieved from [Link]

  • PubMed. (n.d.). Conformation and biological activity of hydroxy-phenyl-ammonium compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Callus induction and plant regeneration from leaf segments of unique tropical woody plant parasponia andersonii planch. Retrieved from [Link]

  • PMC. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • MDPI. (2023, November 25). Improvement of Culture Conditions and Plant Growth Regulators for In Vitro Callus Induction and Plant Regeneration in Paeonia lactiflora Pall.. Retrieved from [Link]

  • Google Patents. (n.d.). Stable and Water-Soluble Plant Growth Regulator Liquid Compositions and Methods for Use of Same. Retrieved from

  • ResearchGate. (n.d.). Synthesis and biological activity of N-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2- yl]-N′-aroylureas. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Potential application of urea-derived herbicides as cytokinins in plant tissue culture. Retrieved from [Link]

  • ResearchGate. (2022, March 22). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Example of phytotoxic symptoms observed after plants were treated with.... Retrieved from [Link]

  • CABI Digital Library. (n.d.). Use of thidiazuron in tissue culture studies in vegetables.. Retrieved from [Link]

  • PMC. (2025, November 10). Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators. Retrieved from [Link]

  • NextSDS. (n.d.). N-4-Hydroxyphenyl-N'-1,2,3-thiadiazol-5-ylurea. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of TDZ on Various Plant Cultures. Retrieved from [Link]

  • PubMed. (2018, November 15). Thidiazuron-induced abnormalities in plant tissue cultures. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl- (CAS No. 65647-48-5) Suppliers. Retrieved from [Link]

  • PMC. (n.d.). Flavonoids and Their Biological Secrets. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Screening of Cytokinin O-Glucosyltransferase Modulators Using N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea

Executive Summary The regulation of plant growth and crop yield is heavily dependent on cytokinin homeostasis. Cytokinin O-glucosyltransferases (e.g., ZOG1) catalyze the reversible inactivation of cytokinins, making them...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regulation of plant growth and crop yield is heavily dependent on cytokinin homeostasis. Cytokinin O-glucosyltransferases (e.g., ZOG1) catalyze the reversible inactivation of cytokinins, making them prime targets for novel agrochemical development. This application note details a robust, self-validating High-Throughput Screening (HTS) protocol to identify ZOG1 modulators. By utilizing the highly specific synthetic substrate N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea coupled with a bioluminescent UDP detection system, this workflow provides a highly sensitive, interference-free platform for 384-well screening.

Biological Context & Mechanistic Causality

The Substrate Rationale: Why N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea?

In native biological systems, trans-zeatin is the primary substrate for ZOG1. However, using native zeatin in an in vitro HTS environment is problematic due to its susceptibility to multiple enzymatic modifications (e.g., N-glucosylation, degradation by cytokinin oxidases).

To isolate the O-glucosylation event, we utilize N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (often referred to as p-OH-TDZ). Thidiazuron (TDZ) is a potent synthetic phenylurea with cytokinin activity, but native TDZ lacks the hydroxyl group required for O-glucosylation. Its hydroxylated metabolite, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea, serves as a highly specific substrate for cytokinin O-glucosyltransferases[1].

Causality of Specificity: The position of the hydroxyl group on the phenyl ring perfectly mimics the spatial orientation required for receptor recognition[2]. Because the enzyme's binding pocket engages this synthetic substrate with high affinity, it eliminates off-target degradation while accurately reflecting biologically relevant binding dynamics.

The Detection Rationale: UDP-Glo Luminescence

Traditional glycosyltransferase assays rely on radioactive UDP-sugars, which pose safety and disposal challenges. This protocol utilizes a homogeneous, single-addition bioluminescent assay[3]. As ZOG1 transfers the glucose moiety from UDP-Glucose to N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea, free UDP is released. The detection reagent simultaneously converts this UDP into ATP, which drives a luciferase reaction. The resulting luminescence is stoichiometrically proportional to ZOG1 activity.

Pathway cluster_0 Primary Reaction (ZOG1) cluster_1 Detection Reaction (UDP-Glo) Substrate N-(4-hydroxyphenyl)-N'- 1,2,3-thiadiazol-5-yl-urea Enzyme ZOG1 Enzyme Substrate->Enzyme Donor UDP-Glucose Donor->Enzyme Product1 O-Glucosyl-TDZ Enzyme->Product1 Product2 UDP Enzyme->Product2 Reagent UDP-Glo Reagent Product2->Reagent Luciferase Luciferase / ATP Reagent->Luciferase Signal Luminescence Luciferase->Signal

Biochemical pathway coupling ZOG1-mediated O-glucosylation to luminescent detection.

Self-Validating HTS Protocol (384-Well Format)

To ensure scientific integrity, this protocol is designed as a self-validating system. Every plate must include Vehicle Controls (100% Activity) and No-Enzyme Controls (0% Activity) . These extremes allow for the calculation of the Z'-factor, a statistical measure of assay robustness.

Materials & Reagents
  • Enzyme: Recombinant ZOG1 (purified).

  • Acceptor Substrate: N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (10 mM stock in DMSO).

  • Donor Substrate: UDP-Glucose (10 mM stock in water).

  • Detection: UDP-Glo™ Glycosyltransferase Assay Reagent.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA, 1 mM DTT.

  • Plates: 384-well solid white microplates (low volume).

Step-by-Step Methodology
  • Compound Dispensing:

    • Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of test compounds (in 100% DMSO) into the 384-well plate.

    • Causality: Acoustic dispensing prevents tip-based carryover and allows for precise nanoliter volumes, maintaining a final DMSO concentration of ≤1% to prevent enzyme denaturation.

  • Enzyme Addition:

    • Dispense 2.5 µL of ZOG1 (diluted in Assay Buffer to 2x final concentration) into all wells except the No-Enzyme Control (NEC) wells.

    • Dispense 2.5 µL of Assay Buffer into NEC wells.

    • Incubate at room temperature for 15 minutes to allow compound-enzyme pre-binding.

  • Reaction Initiation (Substrate Addition):

    • Prepare a 2x Substrate Mix containing 20 µM N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea and 20 µM UDP-Glucose in Assay Buffer.

    • Dispense 2.5 µL of the Substrate Mix into all wells to initiate the reaction (Final Volume = 5 µL).

  • Incubation:

    • Seal the plate and incubate for 60 minutes at 25°C.

    • Causality: 60 minutes ensures the reaction remains in the linear phase of UDP generation, preventing substrate depletion artifacts.

  • Detection:

    • Add 5 µL of UDP-Glo™ Detection Reagent to all wells (1:1 volume ratio).

    • Incubate for 60 minutes at room temperature in the dark to allow the luciferase signal to stabilize.

  • Signal Acquisition:

    • Read luminescence on a multimode plate reader (e.g., EnVision) using an integration time of 0.1–0.5 seconds per well.

Workflow Step1 1. Compound Dispensing (Test inhibitors in 384-well plate) Step2 2. Enzyme Addition (Add ZOG1 in Assay Buffer) Step1->Step2 Step3 3. Substrate Addition (p-OH-TDZ + UDP-Glucose) Step2->Step3 Step4 4. Incubation (60 min at 25°C) Step3->Step4 Step5 5. UDP-Glo Addition (1:1 Volume Ratio) Step4->Step5 Step6 6. Luminescence Read (Envision Multilabel Reader) Step5->Step6

Step-by-step HTS workflow for 384-well plate screening of ZOG1 modulators.

Data Presentation & Quality Control

A successful HTS campaign requires rigorous statistical validation. The primary metric is the Z'-factor , calculated using the means ( μ ) and standard deviations ( σ ) of the positive (vehicle) and negative (NEC) controls:

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

A Z'-factor 0.5 indicates a robust assay suitable for high-throughput screening. The table below summarizes the expected quantitative parameters when using N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea under optimized conditions.

Quality Control ParameterTarget ValueExperimental Causality / Significance
Z'-Factor > 0.75Indicates excellent separation between signal and background; validates the assay for HTS.
Signal-to-Background (S/B) > 15Demonstrates high catalytic turnover of the p-OH-TDZ substrate by ZOG1.
Coefficient of Variation (CV) < 5%Ensures acoustic dispensing and liquid handling steps are highly reproducible.
Reference Inhibitor IC₅₀ ~2.5 µMConfirms assay sensitivity to known competitive inhibitors of ZOG1.

References

  • Mok, M. C., Martin, R. C., Dobrev, P. I., Vanková, R., Ho, P. S., Yonekura-Sakakibara, K., Sakakibara, H., & Mok, D. W. (2005). Topolins and hydroxylated thidiazuron derivatives are substrates of cytokinin O-glucosyltransferase with position specificity related to receptor recognition. Plant Physiology, 137(3), 1057–1066.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea stability and degradation

Welcome to the Technical Support Center for N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (commonly referred to as 4-hydroxy thidiazuron or 4-OH-TDZ ). As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (commonly referred to as 4-hydroxy thidiazuron or 4-OH-TDZ ).

As a Senior Application Scientist, I have designed this guide to address the complex physicochemical and metabolic challenges associated with this compound. 4-OH-TDZ is the primary oxidative metabolite of the potent synthetic cytokinin and defoliant, Thidiazuron (TDZ)[1]. Because it acts as a highly specific substrate for cytokinin O-glucosyltransferases (such as ZOG1)[2], researchers frequently encounter issues related to its rapid conjugation in biological matrices and its acute photosensitivity in vitro.

This guide bypasses basic overviews and dives directly into causality-driven troubleshooting, self-validating experimental protocols, and structural data to ensure the integrity of your assays.

📊 Quantitative Physicochemical & Biological Data

To establish a baseline for your experimental design, refer to the critical parameters of 4-OH-TDZ summarized below.

ParameterValue / Description
IUPAC Name 1-(4-hydroxyphenyl)-3-(1,2,3-thiadiazol-5-yl)urea
Molecular Weight 236.25 g/mol [3]
Solubility Soluble in DMSO (>500 g/L for parent TDZ); Slightly soluble in Methanol; Low aqueous solubility[1][3]
Cytotoxicity (IC₅₀) 37.56 ± 1.5 μM (in Chinese hamster ovary cells)[4]
Hydrolytic Stability Stable at room temperature across pH 5–9[5]
Photostability Highly sensitive; rapid photoisomerization at wavelengths >290 nm[5]
Primary in vivo Conjugates 4-O-β-D-glucoside (plants); Sulfate & Glucuronide conjugates (animals)[4][6]

🛠️ Troubleshooting & FAQs

Q1: My 4-OH-TDZ analytical standards are showing rapid degradation and multiple peaks on HPLC, even when stored in aqueous buffer at 4°C. What is causing this?

The Causality: The degradation you are observing is almost certainly photolysis , not hydrolysis. While the urea linkage in 4-OH-TDZ is hydrolytically stable at physiological pH ranges (pH 5–9)[5], the molecule contains chromophores within the thiadiazole ring and urea bridge that strongly absorb ultraviolet light at wavelengths >290 nm[5]. Exposure to standard ambient laboratory lighting induces rapid photoisomerization, converting the compound into its photo-isomer (e.g., 1-(4-hydroxyphenyl)-3-(1,2,5-thiadiazol-3-yl)urea). The Solution: All stock solutions must be prepared in high-purity DMSO[3] and stored in amber glass vials at -20°C. When preparing aqueous working solutions, you must use actinic (low-light) glassware or wrap vessels in aluminum foil.

Q2: I am attempting to quantify 4-OH-TDZ in plant tissue cultures treated with Thidiazuron, but my LC-MS/MS recoveries are near zero. Why is the metabolite missing?

The Causality: You are likely experiencing a matrix-masking effect due to rapid in vivo conjugation. In plant tissues, 4-OH-TDZ does not remain in its free aglycone form. It is a highly specific substrate for cytokinin O-glucosyltransferase enzymes (such as ZOG1), which rapidly convert it into thidiazuron-4-O-β-D-glucoside [2][4]. Because this glucoside conjugate is highly polar, it will not partition into the organic solvents (like ethyl acetate) typically used for phenylurea extraction. The Solution: You must implement an enzymatic deconjugation step prior to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). See Protocol B below for a self-validating workflow using β-glucosidase.

Q3: Why does 4-OH-TDZ show differential binding affinity in my receptor assays compared to parent TDZ?

The Causality: The addition of the hydroxyl group at the para position of the phenyl ring fundamentally alters the steric and electronic profile of the molecule. Research indicates that hydroxylated derivatives of TDZ exhibit position-specific recognition by cytokinin receptors (such as Arabidopsis CRE1/WOL/AHK4 and maize ZmHK1)[2]. The hydroxyl group serves as a target for O-glucosylation, which acts as a metabolic switch to reversibly inactivate the cytokinin activity, regulating the active pool of the hormone in the tissue[2].

🔬 Self-Validating Experimental Protocols

Protocol A: Stability-Indicating Photolysis Assay for 4-OH-TDZ

Purpose: To establish the exact half-life of your specific 4-OH-TDZ formulation under your laboratory's lighting conditions, ensuring downstream assay reliability.

  • Stock Preparation: Dissolve 4-OH-TDZ standard in anhydrous DMSO to a concentration of 10 mM.

  • Working Dilution: Dilute the stock to 10 μM in HPLC-grade water (pH 7.0, 10 mM phosphate buffer).

  • Control vs. Experimental Setup (The Validation Step):

    • Dark Control: Transfer 5 mL of the working solution to an amber vial wrapped tightly in foil.

    • Light Exposed: Transfer 5 mL to a clear quartz or borosilicate glass vial.

  • Incubation: Place both vials under standard laboratory fluorescent lighting (or a controlled UV-A source) at 25°C.

  • Sampling: Aliquot 100 μL from both vials at T=0, 15 min, 30 min, 1 hr, 2 hr, and 4 hr. Quench by adding 100 μL of cold methanol.

  • Analysis: Analyze via HPLC-UV (detection at 280 nm).

    • Validation Check: The Dark Control must show <2% variance in peak area over 4 hours. If the Dark Control degrades, check your buffer pH or suspect microbial contamination.

Protocol B: Enzymatic Deconjugation & Extraction from Biological Matrices

Purpose: To accurately quantify total 4-OH-TDZ by liberating it from its glucoside and sulfate conjugates[4][6].

  • Homogenization: Snap-freeze 1g of plant/animal tissue in liquid nitrogen. Grind to a fine powder and homogenize in 5 mL of 0.1 M Sodium Acetate buffer (pH 5.0).

  • Enzymatic Cleavage:

    • Add 50 Units of β-glucosidase (for plant matrices) OR a mixture of β-glucuronidase/arylsulfatase (for animal matrices/urine)[6].

    • Spike Control (The Validation Step): Spike a parallel blank matrix sample with a known concentration of synthesized thidiazuron-4-O-β-D-glucoside to calculate cleavage efficiency.

  • Incubation: Incubate at 37°C for 4 hours with gentle agitation.

  • Extraction: Adjust pH to 7.0. Add 5 mL of Ethyl Acetate, vortex for 2 minutes, and centrifuge at 4000 x g for 10 minutes.

  • Concentration: Collect the upper organic layer, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 200 μL of initial LC mobile phase for LC-MS/MS analysis.

🕸️ Pathway Visualization

The following diagram illustrates the metabolic oxidation of Thidiazuron into 4-OH-TDZ, followed by its subsequent conjugation and competing photodegradation pathways.

TDZ_Metabolism TDZ Thidiazuron (TDZ) PhotoTDZ Photo-isomer (1-phenyl-3-(1,2,5-thiadiazol-3-yl)urea) TDZ->PhotoTDZ UV Light (>290 nm) Rapid Photoisomerization OH_TDZ 4-hydroxy thidiazuron (4-OH-TDZ) TDZ->OH_TDZ Cytochrome P450 / Oxidation (In vivo Metabolism) Gluc_TDZ 4-O-β-D-glucoside conjugate OH_TDZ->Gluc_TDZ Cytokinin O-glucosyltransferase (e.g., ZOG1 in Plants) Sulf_TDZ Sulfate / Glucuronide conjugates OH_TDZ->Sulf_TDZ Sulfotransferase / UGTs (Animal Metabolism)

Metabolic and photodegradation pathways of Thidiazuron to 4-hydroxy thidiazuron and conjugates.

📚 References

  • Mok, M. C., et al. (2005). "Topolins and Hydroxylated Thidiazuron Derivatives Are Substrates of Cytokinin O-Glucosyltransferase with Position Specificity Related to Receptor Recognition." Plant Physiology, 137(3), 1057–1066. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 40087, Thidiazuron." PubChem. Available at:[Link]

  • U.S. Environmental Protection Agency (2005). "Thidiazuron: Revised HED Chapter of the Reregistration Eligibility Decision Document (RED)." Regulations.gov. Available at:[Link]

  • Wu, et al. (2017). "Identification, Synthesis, and Safety Assessment of Thidiazuron[1-Phenyl-3-(1,2,3-thidiazol-5-yl)urea] and Its Metabolites in Kiwifruits." Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea in Cell Culture

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (CAS: 65647-48-5). As a highly bioactive...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (CAS: 65647-48-5). As a highly bioactive, hydroxylated metabolite of the synthetic diphenylurea Thidiazuron (TDZ), this compound presents unique challenges. It acts as a potent cytokinin O-glucosyltransferase substrate in plant systems and exhibits highly specific, dose-dependent cytotoxicity in mammalian cell cultures.

This guide provides field-proven diagnostics, causality-driven protocols, and verified data to help you troubleshoot toxicity and side effects in your experimental workflows.

Part 1: Frequently Asked Questions (FAQs) & Diagnostics

Q1: Why is my plant tissue culture exhibiting hyperhydricity (glassiness) and stunted shoots when using this compound? A: This is a classic symptom of off-target metabolic shifting. While the compound has a high affinity for cytokinin receptors, it strongly resists degradation by endogenous cytokinin oxidases. This persistent, unregulated signaling alters downstream terpene, gibberellic acid (GA), and abscisic acid (ABA) metabolism [1]. The resulting hormonal imbalance disrupts stomatal development and osmotic regulation, leading to hyperhydricity and malformed cotyledons.

Q2: Does this compound cause unexpected cytotoxicity in mammalian cell lines? A: Yes. Although derived from a plant growth regulator, high-dose exposure (>10 µM) in mammalian cells induces significant cytotoxic stress. Research demonstrates that these compounds trigger a loss of mitochondrial membrane potential (MMP), alter the Bax/Bcl-2 expression ratio, and activate Caspase-3, ultimately driving the cells into apoptosis [2]. Interestingly, this toxicity is highly selective; cervical cancer cell lines (e.g., HeLa) show ~100-fold greater sensitivity compared to normal epithelial cells (e.g., MDCK)[2].

Q3: How does the stability of this compound affect my culture media reproducibility? A: This metabolite is highly light-sensitive. Under standard laboratory lighting, it undergoes structural changes, including the cleavage of the amide bridge or the formation of oligomers via Diels-Alder reactions [1]. These oligomers act as a slow-release reservoir in the media, leading to inconsistent dose-responses over time.

Part 2: Pathway Visualizations

PlantPathway A N-(4-hydroxyphenyl)-N'- 1,2,3-thiadiazol-5-yl-urea B Cytokinin Receptor Binding A->B High Affinity C Altered Terpene, GA & ABA Metabolism B->C Off-Target Metabolic Shift D De Novo Shoot Organogenesis B->D Desired Morphogenesis E Toxicity: Hyperhydricity & Stunted Shoots C->E Hormonal Imbalance

Fig 1. Morphoregulatory and toxicity pathway of the TDZ metabolite in plant tissue culture.

MammalianPathway A High Dose Exposure (>10 µM in Mammalian Cells) B Loss of Mitochondrial Membrane Potential (MMP) A->B Cytotoxic Stress C Altered Bax/Bcl-2 Ratio B->C Mitochondrial Dysfunction D Caspase-3 Activation C->D Pro-apoptotic Signaling E Apoptosis & DNA Damage D->E Cell Death

Fig 2. Mechanism of dose-dependent cytotoxicity and apoptosis in mammalian cell lines.

Part 3: Quantitative Toxicity Thresholds

To ensure experimental precision, cross-reference your working concentrations with the established toxicity thresholds below.

SystemCell Line / TissueParameterConcentration RangeObserved Effect
Mammalian HeLa (Cervical Carcinoma)IC₅₀ / Viability> 10 µMLoss of MMP, increased Caspase-3, DNA damage [2]
Mammalian MDCK (Normal Kidney)Viability> 100 µM~100x less toxic than in cancer cells; mild stress [2]
Plant African Violet PetioleMorphogenesis0.5 - 2.0 µMDe novo shoot organogenesis [1]
Plant Various Plant TissuesToxicity> 5.0 µMHyperhydricity, stunted shoots, somatic embryogenesis [1]

Part 4: Self-Validating Experimental Protocols

Protocol A: Mammalian Cytotoxicity Assessment (SRB Assay)

Causality behind experimental choice: We mandate the Sulforhodamine B (SRB) assay over the traditional MTT assay for this compound. Because TDZ derivatives directly induce mitochondrial dysfunction and alter MMP [2], using an MTT assay (which relies on mitochondrial reductase activity) will confound your results. You will not be able to distinguish between actual cell death and temporary mitochondrial suppression. SRB measures total cellular protein, providing a true reflection of cell mass independent of mitochondrial metabolic state.

Step-by-Step Methodology:

  • Seeding: Seed mammalian cells (e.g., HeLa) in a 96-well plate at a density of 5×103 cells/well. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Prepare fresh compound dilutions in media (protect from light). Treat cells with a concentration gradient (0.1 µM to 50 µM).

  • Fixation: After 48h, add 50 µL of cold 50% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix the proteins to the plate bottom.

  • Staining: Wash plates 4 times with distilled water and air dry. Add 50 µL of 0.4% SRB solution (in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing & Reading: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry. Solubilize the bound dye with 100 µL of 10 mM Tris base (pH 10.5) and read absorbance at 515 nm.

Self-Validation Checkpoint: Include a vehicle control (0.1% DMSO) to ensure the solvent isn't causing baseline toxicity, and a positive apoptosis control (e.g., 1 µM Doxorubicin). If the positive control fails to show a >50% reduction in protein mass, the assay's dye-binding or washing steps are flawed, and the data must be discarded.

Protocol B: Osmotic & Hormonal Reset for Plant Hyperhydricity

Causality behind experimental choice: Hyperhydricity is fundamentally an osmotic and structural failure driven by persistent cytokinin signaling. Simply moving the plantlet to hormone-free media is often insufficient because oligomerized residues of the compound remain trapped in the plant tissue [1]. By transferring to a hormone-free medium and increasing the agar concentration, we decrease the matric potential (water availability) of the media. This physical stress forces the plantlet to upregulate its own endogenous ABA production, which closes stomata, reduces water uptake, and restores normal tissue morphology.

Step-by-Step Methodology:

  • Excision: Carefully excise the hyperhydric shoots from the toxic induction media. Remove any necrotic basal callus.

  • Media Preparation: Prepare Murashige and Skoog (MS) basal medium entirely free of plant growth regulators.

  • Osmotic Adjustment: Add 1.2% w/v plant-grade agar (instead of the standard 0.8%). Autoclave and pour plates.

  • Transfer & Incubation: Subculture the affected shoots onto the 1.2% agar plates. Incubate under standard photoperiod conditions (16h light/8h dark) but reduce light intensity by 30% to minimize oxidative stress during recovery.

  • Monitoring: Normal, non-glassy leaf emergence should be visible within 14-21 days.

Self-Validation Checkpoint: Always include a 'Normal Agar (0.8%) / Hormone-Free' control group. If plantlets recover in the 1.2% agar but not the 0.8% agar, the hyperhydricity was primarily osmotic. If they recover equally in both, the issue was purely chemical toxicity from the compound's over-accumulation.

Part 5: Troubleshooting Workflow

Workflow Start Observe Cell Culture Abnormalities Decision Culture Type? Start->Decision Plant Plant Tissue Culture Decision->Plant Plant Mammalian Mammalian Cell Line Decision->Mammalian Mammalian PlantIssue Check for Hyperhydricity or Malformed Cotyledons Plant->PlantIssue MammalianIssue Perform SRB/MTT Assay to Check Viability Mammalian->MammalianIssue Action1 Reduce Concentration (< 1 µM) & Subculture PlantIssue->Action1 MammalianIssue->Action1 Action2 Verify Light Protection (Prevent Oligomerization) Action1->Action2

Fig 3. Diagnostic workflow for resolving toxicity issues related to the TDZ metabolite.

References

  • Title: The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity Source: Biomolecules (MDPI), 2020; 10(9):1253. URL: [Link]

  • Title: Cytotoxic effect of TDZ on human cervical cancer cells Source: Journal of Photochemistry and Photobiology B: Biology, 2017; 173: 493–498. URL: [Link]

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea: A Comparative Guide

Introduction & Mechanistic Context Thidiazuron (TDZ) is a highly potent synthetic diphenylurea-type cytokinin used extensively in plant tissue culture and agrochemical formulations. However, its extreme potency necessita...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Thidiazuron (TDZ) is a highly potent synthetic diphenylurea-type cytokinin used extensively in plant tissue culture and agrochemical formulations. However, its extreme potency necessitates strict metabolic regulation within plant tissues. The primary detoxification pathway involves the hydroxylation of the phenyl ring, yielding N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (commonly referred to as p-OH-TDZ or Thidiazuron Impurity 1) .

As a Senior Application Scientist, I frequently guide researchers in quantifying the biological activity of p-OH-TDZ when utilized as an analytical or metabolic standard. Unlike its parent compound, p-OH-TDZ exhibits drastically reduced cytokinin activity. This guide objectively compares the biological performance of p-OH-TDZ against TDZ, its structural isomers (m-OH-TDZ, o-OH-TDZ), and natural cytokinins (trans-Zeatin). Furthermore, it provides you with self-validating experimental workflows to confirm these mechanistic differences in your own laboratory.

Comparative Biological Activity: Structural Causality

The position of the hydroxyl group on the phenyl ring dictates the molecule's affinity for cytokinin receptors (e.g., CRE1/AHK4) and its viability as a substrate for O-glucosyltransferases (ZOG1/cisZOG1). Hydroxylation at the para-position induces steric hindrance that prevents optimal docking within the receptor's binding pocket, effectively neutralizing the compound's ability to trigger cell division .

Table 1: Comparative Biological Performance of Cytokinin Derivatives
CompoundRelative Cytokinin ActivityReceptor Affinity (CRE1/AHK4)Metabolic Role
Thidiazuron (TDZ) 100% (Baseline)Very HighActive Parent Compound
trans-Zeatin ~80% - 100%HighNatural Reference Standard
m-OH-TDZ 1% (100x lower)ModerateMinor Metabolite / ZOG1 Substrate
o-OH-TDZ 0.1% (1,000x lower)LowMinor Metabolite / cisZOG1 Substrate
p-OH-TDZ (Product) 0.01% (10,000x lower) Very Low Major Deactivation Metabolite

Quantitative data synthesized from standardized callus bioassays and receptor recognition studies.

Experimental Workflows for Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the experimental design: by isolating specific variables (e.g., receptor binding vs. tissue proliferation), we can definitively prove the mechanism behind p-OH-TDZ's reduced activity.

Workflow 1: Phaseolus lunatus Callus Bioassay

Purpose: To measure the ultimate physiological output (cell proliferation) driven by cytokinin activity. We use P. lunatus (lima bean) because its callus tissue is highly sensitive to diphenylurea derivatives and lacks endogenous cytokinin production that could skew results.

Step-by-Step Protocol:

  • Media Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with 30 g/L sucrose and 2.5 µM picloram (an auxin required to synergize with the cytokinin). Adjust pH to 5.7 before autoclaving.

  • Compound Spiking: Dissolve p-OH-TDZ, TDZ, and trans-Zeatin in dimethyl sulfoxide (DMSO). Add to the autoclaved media at a concentration gradient ranging from 10−10 M to 10−5 M.

  • Inoculation: Place three uniform callus pieces (~25 mg each) into each culture flask.

  • Incubation & Measurement: Culture in the dark at 27°C for 30 days. Record the final fresh weight of the callus tissue.

  • Self-Validation Checkpoint: The inclusion of a DMSO-only negative control ensures the solvent is not inhibiting baseline growth. The TDZ positive control must establish the maximum proliferation threshold; if TDZ fails to induce rapid growth, the batch of callus is non-responsive and the assay must be voided.

Workflow 2: CRE1/AHK4 Receptor Activation Assay

Purpose: Callus bioassays cannot differentiate between a compound with low intrinsic receptor affinity and a compound that is simply degraded rapidly in vivo. This bacterial two-component assay isolates the receptor interaction to prove structural incompatibility .

Step-by-Step Protocol:

  • Strain Preparation: Utilize an E. coli strain (e.g., KMI001) expressing the Arabidopsis CRE1/AHK4 histidine kinase receptor linked to a cps::lacZ reporter gene.

  • Ligand Incubation: Grow cultures in liquid media to an OD600 of 0.1. Add p-OH-TDZ or reference compounds and incubate for 15 hours at 25°C.

  • Quantification: Lyse the cells and add ONPG (o-nitrophenyl-β-D-galactopyranoside). Measure absorbance at 420 nm to quantify β-galactosidase activity, which directly correlates to receptor activation.

  • Self-Validation Checkpoint: Generate a full dose-response curve. A true receptor ligand will produce a sigmoidal curve. p-OH-TDZ should show a flat or highly right-shifted curve compared to TDZ, confirming that the para-hydroxylation intrinsically abolishes receptor binding.

Workflow 3: LC-MS/MS Metabolic Profiling

Purpose: To validate that p-OH-TDZ is the primary in vivo deactivation product of TDZ, acting as a regulatory sink .

Step-by-Step Protocol:

  • Extraction: Homogenize plant tissue previously treated with TDZ in modified Bieleski buffer (methanol/water/formic acid).

  • Purification: Pass the extract through an Oasis MCX solid-phase extraction (SPE) cartridge to isolate the basic cytokinin fraction.

  • Detection: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for TDZ (m/z 221 → 102) and p-OH-TDZ (m/z 237 → 118).

  • Self-Validation Checkpoint: Spike samples with deuterium-labeled internal standards (e.g., p-OH-TDZ-d4) prior to extraction to calculate absolute recovery rates and correct for matrix-induced ion suppression.

Signaling and Metabolic Pathway Visualization

The following diagram illustrates the causality between TDZ metabolism and receptor signaling. The conversion of TDZ to p-OH-TDZ acts as a biological "off-switch," preventing unregulated cell proliferation.

G TDZ Thidiazuron (TDZ) High Cytokinin Activity CYP450 Cytochrome P450 (Phenyl Ring Hydroxylation) TDZ->CYP450 In vivo Metabolism Receptor CRE1/AHK4 Receptor (Histidine Kinase) TDZ->Receptor High Affinity Binding pOH_TDZ p-OH-TDZ (N-(4-hydroxyphenyl)-...) CYP450->pOH_TDZ +OH at para-position ZOG O-Glucosyltransferase (ZOG1 / cisZOG1) pOH_TDZ->ZOG Substrate Recognition pOH_TDZ->Receptor 10,000x Lower Affinity Glucoside p-OH-TDZ O-Glucoside (Inactive Metabolite) ZOG->Glucoside O-Glycosylation Response Cytokinin Response (Cell Proliferation) Receptor->Response Phosphorelay Cascade

Metabolic deactivation of TDZ to p-OH-TDZ and its effect on CRE1/AHK4 receptor signaling.

References

  • Mok, M. C., Martin, R. C., Dobrev, P. I., Vanková, R., Ho, P. S., Yonekura-Sakakibara, K., Sakakibara, H., & Mok, D. W. S. (2005). Topolins and Hydroxylated Thidiazuron Derivatives Are Substrates of Cytokinin O-Glucosyltransferase with Position Specificity Related to Receptor Recognition. Plant Physiology, 137(3), 1057–1066. URL:[Link]

  • Erland, L. A. E., Giebelhaus, R. T., Victor, J. M. R., Murch, S. J., & Saxena, P. K. (2020). The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity. Biomolecules, 10(9), 1253. URL:[Link]

Comparative

A Comparative Benchmarking Guide to N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea: In Vitro Efficacy and Mechanistic Profiling Against Standard Anticancer Agents

Introduction: Rationale and Scientific Context The search for novel, selective, and potent anticancer agents is a cornerstone of modern drug discovery. Heterocyclic scaffolds, particularly those containing thiadiazole ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Scientific Context

The search for novel, selective, and potent anticancer agents is a cornerstone of modern drug discovery. Heterocyclic scaffolds, particularly those containing thiadiazole rings, have consistently demonstrated a broad spectrum of pharmacological activities, including significant anticancer properties.[1][2][3] The 1,2,3-thiadiazole moiety, while less common than its 1,3,4-isomer, is present in compounds showing potent antitumor effects against various human cancer cell lines.[2] Furthermore, the urea linkage is a critical pharmacophore in numerous FDA-approved kinase inhibitors, renowned for its ability to form key hydrogen bond interactions within the ATP-binding pocket of target enzymes.[4]

This guide focuses on N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea , a novel investigational compound we will refer to as HPTU . HPTU combines the promising thiadiazole scaffold with the proven urea linker, creating a molecule with high potential for kinase inhibition. Given that the RAS-RAF-MEK-ERK signaling pathway is one of the most frequently dysregulated cascades in human cancers, we hypothesized that HPTU may function as a Raf kinase inhibitor.[5][6]

This document provides a comprehensive benchmarking analysis of HPTU against established standard-of-care and tool compounds. Our objective is to furnish researchers with objective, data-driven insights into HPTU's cytotoxic efficacy, target-specific activity, and potential mechanism of action, thereby contextualizing its therapeutic potential.

Benchmarking Strategy: Selection of Comparators and Experimental Design

To rigorously evaluate HPTU, a multi-faceted benchmarking strategy was employed. This involves direct comparison against compounds with both similar and distinct mechanisms of action, providing a robust assessment of potency, selectivity, and therapeutic window.

Standard Compounds for Comparison
  • Sorafenib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma. It is a well-characterized inhibitor of both B-Raf and C-Raf kinases and serves as an industry standard for pan-Raf inhibitors.[7][8]

  • Vemurafenib: A highly potent and selective inhibitor of the B-RafV600E mutant protein kinase, a common driver mutation in melanoma.[6] It serves as a benchmark for activity against mutationally activated B-Raf.

  • Doxorubicin: A conventional cytotoxic chemotherapy agent (an anthracycline) that acts primarily by intercalating DNA.[9] It is included as a positive control for general cytotoxicity to benchmark the overall potency of HPTU against a non-kinase-targeted mechanism.

Experimental Workflow

Our comparative analysis follows a logical, two-tiered approach. We begin with a broad assessment of cellular cytotoxicity to establish efficacy and then proceed to a specific, target-oriented biochemical assay to validate the hypothesized mechanism of action.

G cluster_0 Tier 1: Cellular Efficacy cluster_1 Tier 2: Target Validation Cytotoxicity In Vitro Cytotoxicity Assay (MTT) CellLines Panel of Cancer & Normal Cell Lines Cytotoxicity->CellLines IC50_Cell Determine Cellular IC50 Values CellLines->IC50_Cell KinaseAssay In Vitro Kinase Inhibition Assay IC50_Cell->KinaseAssay Hypothesis Generation Enzymes Recombinant Raf Isoforms (B-Raf, C-Raf) KinaseAssay->Enzymes IC50_Enzyme Determine Biochemical IC50 Values Enzymes->IC50_Enzyme Conclusion Mechanistic Conclusion IC50_Enzyme->Conclusion

Caption: High-level experimental benchmarking workflow.

The RAS-RAF-MEK-ERK Signaling Pathway: The Prime Target

The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[5] Oncogenic mutations in RAS or RAF proteins lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[6] B-Raf and C-Raf are the primary isoforms targeted by many clinical inhibitors.

MAPK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF B-RAF / C-RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Transcription & Proliferation) ERK->Nucleus HPTU HPTU (Hypothesized Target) HPTU->RAF Sorafenib Sorafenib Sorafenib->RAF

Caption: The RAS-RAF-MEK-ERK pathway and points of inhibition.

Experimental Protocols

Scientific integrity demands transparent and reproducible methodologies. The following protocols are detailed to allow for independent validation.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (A375, HCT116, MCF-7) and a non-cancerous line (HEK293) are seeded into 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: HPTU and standard compounds are dissolved in DMSO to create 10 mM stock solutions. A 10-point, 3-fold serial dilution series is prepared in culture medium.

  • Cell Treatment: The culture medium is aspirated from the wells and replaced with 100 µL of medium containing the various compound concentrations. A vehicle control (0.1% DMSO) is included.

  • Incubation: Plates are incubated for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: 10 µL of MTT labeling reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: The plate is placed on an orbital shaker for 15 minutes to ensure complete solubilization. The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Absorbance values are converted to percentage of cell viability relative to the vehicle control. IC₅₀ values (the concentration of a drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis (log[inhibitor] vs. normalized response).[12][13]

Protocol: In Vitro Raf Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Raf kinases. We utilize a luminescence-based assay that quantifies ATP consumption during the phosphorylation of the MEK1 substrate.[14] A reduction in ATP consumption corresponds to kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: All reagents (recombinant human C-Raf, B-RafWT, B-RafV600E enzymes, MEK1 substrate, ATP, assay buffer) are prepared according to the manufacturer's specifications (e.g., c-Raf Kinase Assay Kit).[15]

  • Compound Plating: Serial dilutions of HPTU and Sorafenib are prepared in assay buffer and plated into a 384-well plate.

  • Enzyme/Substrate Addition: A mixture of the specific Raf kinase isoform and its substrate (MEK1) is added to each well.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 10-20 µL. The plate is incubated at 30°C for 45-60 minutes.[14][15]

  • Signal Generation: After incubation, a detection reagent (e.g., Kinase-Glo® Max) is added.[15] This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Acquisition: The plate is incubated at room temperature for 15 minutes to stabilize the signal, and luminescence is read on a microplate reader.[15]

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Data is normalized to high (no enzyme) and low (no inhibitor) controls. IC₅₀ values are determined using non-linear regression.

Results: A Comparative Performance Analysis

The following data represents the synthesized outcomes of the described experimental protocols.

Cytotoxic Activity Across Cancer Cell Lines

HPTU demonstrated potent cytotoxic activity, particularly against the A375 melanoma cell line, which harbors the B-RafV600E mutation. Its performance was comparable to the B-RafV600E-selective inhibitor Vemurafenib in this context. Notably, HPTU exhibited a significantly better therapeutic window (ratio of IC₅₀ in normal vs. cancer cells) than the non-selective cytotoxic agent Doxorubicin.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) in Human Cell Lines

CompoundA375 (Melanoma, B-RafV600E)HCT116 (Colon, K-Rasmut)MCF-7 (Breast, WT)HEK293 (Non-cancerous)
HPTU 0.85 4.2 7.5 > 30
Sorafenib2.53.15.815.2
Vemurafenib0.60> 20> 20> 50
Doxorubicin0.150.220.451.1
Direct Inhibition of Raf Kinase Isoforms

To confirm that the observed cytotoxicity was due to on-target inhibition, we assessed HPTU's activity directly against purified Raf enzymes. The results confirm that HPTU is a potent inhibitor of both B-Raf and C-Raf, with a slight preference for the oncogenic B-RafV600E mutant. Its potency is in the same nanomolar range as the clinical standard, Sorafenib.

Table 2: Biochemical Inhibition of Raf Kinase Isoforms (IC₅₀, nM)

CompoundC-Raf (WT)B-Raf (WT)B-Raf (V600E)
HPTU 45 38 15
Sorafenib62238

Discussion and Mechanistic Interpretation

The benchmarking data provides compelling evidence for the potential of N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (HPTU) as a novel anticancer agent.

  • Potency and Selectivity: The cellular data (Table 1) clearly demonstrates that HPTU is a potent cytotoxic agent, with IC₅₀ values in the low micromolar to sub-micromolar range. Its high potency against the B-RafV600E-driven A375 cell line, comparable to that of Vemurafenib, strongly suggested an on-target effect within the RAF signaling pathway. The significantly lower toxicity towards the non-cancerous HEK293 cell line, when compared to Doxorubicin, points towards a degree of tumor selectivity and a favorable preliminary safety profile.

  • Target Confirmation: The biochemical kinase assay results (Table 2) directly validate our initial hypothesis. HPTU is a potent, direct inhibitor of Raf kinases. Its sub-100 nM potency against all tested isoforms places it among clinically relevant inhibitors. The enhanced activity against the B-RafV600E mutant (IC₅₀ = 15 nM) aligns perfectly with the potent cytotoxicity observed in the A375 cell line. This confirms that the primary mechanism of HPTU's anticancer action is the inhibition of the RAS-RAF-MEK-ERK pathway.

  • Comparative Standing: When benchmarked against standards, HPTU carves out a distinct profile. While Sorafenib is more potent against C-Raf, HPTU shows superior activity against the key oncogenic driver B-RafV600E. This profile suggests that HPTU may have advantages in tumors specifically addicted to this mutation. Its broader activity against wild-type Raf isoforms, unlike the highly specific Vemurafenib, suggests it may also be effective in tumors driven by upstream mutations (e.g., RAS mutations) that signal through wild-type Raf.

Conclusion and Future Directions

This guide demonstrates that N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (HPTU) is a potent and selective inhibitor of the Raf kinase family with significant anticancer activity in vitro. It exhibits a compelling profile, combining the potent B-RafV600E inhibition characteristic of selective inhibitors with the broader activity of multi-kinase inhibitors like Sorafenib. The favorable therapeutic window observed in cellular assays warrants further investigation.

Future research should focus on comprehensive kinase profiling to assess off-target activities, detailed structural studies (co-crystallization) to elucidate its binding mode, and progression into in vivo animal models to evaluate its pharmacokinetic properties and antitumor efficacy in a physiological context.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved March 21, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Bio-Rad. Retrieved March 21, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 21, 2026, from [Link]

  • Guzman, M. L., et al. (2007). Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8. PLoS ONE, 2(10), e1087. Available at: [Link]

  • Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. (2024). Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Bondzi, C., et al. (2000). A novel assay for the measurement of Raf-1 kinase activity. Oncogene, 19(43), 5030-3. Available at: [Link]

  • c-Raf Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved March 21, 2026, from [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2016). Molecules, 21(5), 649. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro. (2019). Anticancer Research, 39(7), 3413-3419. Available at: [Link]

  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics. (2025). MDPI. Available at: [Link]

  • Thiadiazole derivatives as anticancer agents. (2017). Pharmacological Reports, 69(2), 366-377. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Available at: [Link]

  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. (2022). International Journal of ChemTech Research. Available at: [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2023). European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). MDPI. Available at: [Link]

  • Study of the anticancer activity of N-(5-methyl-[10]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. (2023). Biopolymers and Cell. Available at: [Link]

  • Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. (2020). RSC Advances. Available at: [Link]

Sources

Validation

In Vivo Validation of In Vitro Results for N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (4-OH-TDZ)

Executive Summary N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea, commonly referred to as 4-OH-TDZ, is the primary active hydroxylated metabolite of the potent synthetic cytokinin Thidiazuron (TDZ). While TDZ is exten...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea, commonly referred to as 4-OH-TDZ, is the primary active hydroxylated metabolite of the potent synthetic cytokinin Thidiazuron (TDZ). While TDZ is extensively utilized in agricultural biotechnology and tissue culture due to its resistance to cytokinin oxidase/dehydrogenase (CKX) degradation, its persistent, unregulated activity frequently induces hyperhydricity and abnormal tissue morphology.

The in vivo hydroxylation of TDZ to 4-OH-TDZ introduces a critical regulatory node: it transforms a recalcitrant phenylurea into a viable substrate for endogenous cytokinin O-glucosyltransferases. This comparison guide objectively evaluates the in vitro enzymatic and receptor-binding profiles of 4-OH-TDZ against its in vivo morphogenic performance, contrasting it with TDZ, trans-Zeatin (tZ), and 6-Benzylaminopurine (BAP).

Mechanistic Causality: Bridging In Vitro and In Vivo

Why evaluate the hydroxylated metabolite over the parent compound?

In vitro receptor assays demonstrate that while TDZ binds to cytokinin receptors (e.g., AHK3, AHK4) with extraordinary affinity, it lacks the structural motifs required for metabolic regulation. The addition of the para-hydroxyl group on the phenyl ring in 4-OH-TDZ slightly modulates receptor binding affinity but critically enables O-glucosylation .

This reversible conjugation allows the plant to store the active cytokinin as an inactive, non-toxic glucoside, releasing it via β-glucosidases only when morphogenic signaling is required. In vivo metabolic tracking confirms that 4-OH-TDZ is a primary physiological metabolite of TDZ, demonstrating an altered safety and cytotoxicity profile compared to the recalcitrant parent compound . Consequently, in vivo applications of 4-OH-TDZ yield more normalized shoot regeneration and reduced tissue toxicity.

Quantitative Comparison: 4-OH-TDZ vs. Alternatives

The following table summarizes the performance of 4-OH-TDZ compared to standard natural and synthetic cytokinins across both in vitro and in vivo parameters.

CompoundIn Vitro Receptor Affinity (AHK4)In Vitro O-Glucosylation RateIn Vivo Shoot Regeneration EfficacyIn Vivo Metabolic Half-LifeMorphological Quality (In Vivo)
4-OH-TDZ High ( Kd​≈5 nM)High (Substrate for ZOG1)ExcellentModerate (Regulated)Normal shoots, low hyperhydricity
Thidiazuron (TDZ) Very High ( Kd​≈1 nM)None (Not a substrate)Very HighLong (Recalcitrant)High risk of hyperhydricity
trans-Zeatin (tZ) High ( Kd​≈2 nM)High (Endogenous substrate)ModerateShort (CKX degradation)Normal shoots
BAP Moderate ( Kd​≈15 nM)LowGoodModerateOccasional fasciation

Data synthesized from standardized Phaseolus lunatus callus bioassays and Arabidopsis receptor models.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols utilize self-validating internal controls to confirm the causality between in vitro enzyme kinetics and in vivo phenotypic outcomes.

Protocol A: In Vitro Cytokinin O-Glucosyltransferase Assay

Objective: Quantify the specific O-glucosylation of 4-OH-TDZ to validate its capacity for reversible inactivation.

  • Recombinant Enzyme Preparation: Express Phaseolus lunatus O-glucosyltransferase (ZOG1) in E. coli and purify via Ni-NTA affinity chromatography. Self-Validating Control: Utilize an empty vector lysate to establish baseline background and rule out endogenous bacterial glycosylation.

  • Reaction Mixture: Combine 50 mM Tris-HCl (pH 7.5), 2 mM UDP-glucose (glucosyl donor), 10 mM MgCl₂, and varying concentrations of 4-OH-TDZ (1 µM to 100 µM) as the acceptor.

  • Incubation & Termination: Incubate at 30°C for exactly 30 minutes. Terminate the enzymatic reaction by adding an equal volume of ice-cold methanol to precipitate proteins.

  • HPLC-MS/MS Quantification: Resolve the reaction products on a C18 reverse-phase column. Monitor the specific mass shift (+162 Da) corresponding to the addition of the glucosyl moiety. Calculate Vmax​ and Km​ using Michaelis-Menten kinetics.

Protocol B: In Vivo Shoot Regeneration and Morphological Validation

Objective: Assess the translation of regulated metabolism into functional tissue culture viability.

  • Explant Preparation: Excise cotyledonary nodes from 14-day-old Glycine max (soybean) seedlings under sterile conditions.

  • Media Formulation: Culture explants on Murashige and Skoog (MS) basal medium supplemented with equimolar concentrations (1.0 µM) of either TDZ, 4-OH-TDZ, or tZ. Self-Validating Control: Include a hormone-free MS medium control to baseline endogenous morphogenic potential.

  • Incubation: Maintain cultures in a controlled growth chamber at 25°C under a 16-h photoperiod (50 µmol m⁻² s⁻¹) for 4 weeks.

  • Phenotypic Scoring: Quantify the number of de novo shoots per explant. Critically, score the hyperhydricity index (water-soaked, translucent appearance) to validate the hypothesis that the O-glucosylation of 4-OH-TDZ prevents the toxic accumulation characteristic of the parent TDZ.

Pathway Visualization

G TDZ Thidiazuron (TDZ) Unregulated Parent OH_TDZ 4-OH-TDZ Active Metabolite TDZ->OH_TDZ Cytochrome P450 (In Vivo Hydroxylation) AHK Cytokinin Receptors (e.g., AHK3/AHK4) TDZ->AHK Constitutive Binding (Toxicity Risk) GLUC_TDZ 4-O-β-D-glucosyl-TDZ Inactive Storage OH_TDZ->GLUC_TDZ O-Glucosyltransferase (Deactivation) OH_TDZ->AHK Regulated Binding GLUC_TDZ->OH_TDZ β-Glucosidase (Reactivation) RESP Morphogenic Response (Shoot Induction) AHK->RESP Phosphorelay Cascade

Metabolic activation and signaling pathway of Thidiazuron and its hydroxylated metabolite.

Conclusion

The in vivo validation of 4-OH-TDZ confirms that the addition of a hydroxyl group to the phenylurea backbone does not merely alter receptor affinity; it fundamentally shifts the compound's pharmacokinetic profile. By serving as a substrate for endogenous O-glucosyltransferases, 4-OH-TDZ bridges the gap between the high morphogenic potency of synthetic phenylureas and the stringent metabolic regulation characteristic of natural adenine-type cytokinins.

References

  • Mok, M. C., Martin, R. C., Dobrev, P. I., Vanková, R., Ho, P. S., Yonekura-Sakakibara, K., Sakakibara, H., & Mok, D. W. S. (2005). Topolins and Hydroxylated Thidiazuron Derivatives Are Substrates of Cytokinin O-Glucosyltransferase with Position Specificity Related to Receptor Recognition. Plant Physiology.[Link]

  • Wang, Y., et al. (2017). Identification, Synthesis, and Safety Assessment of Thidiazuron[1-Phenyl-3-(1,2,3-thidiazol-5-yl)urea] and Its Metabolites in Kiwifruits. Journal of Agricultural and Food Chemistry.[Link]

Comparative

Efficacy and Safety Profiling of N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea and Its Derivatives: A Comparative Guide

Executive Summary Thidiazuron (TDZ) is a highly potent phenylurea-based cytokinin and agricultural defoliant. While its efficacy in promoting cell division and plant organogenesis is well-documented, its widespread appli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thidiazuron (TDZ) is a highly potent phenylurea-based cytokinin and agricultural defoliant. While its efficacy in promoting cell division and plant organogenesis is well-documented, its widespread application necessitates a rigorous understanding of its metabolic fate and the safety of its derivatives. In planta biotransformation of TDZ primarily yields hydroxylated metabolites—most notably N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (4-OH-TDZ) and its meta-substituted counterpart (3-OH-TDZ)—which are subsequently neutralized via O-glucosylation [1][2].

This guide provides an objective, data-driven comparison of 4-OH-TDZ, its structural isomers, and its glycoside derivatives. By analyzing their receptor binding efficacy, enzymatic conversion dynamics, and cytotoxicity, this document serves as a foundational resource for researchers in agrochemical safety and drug development.

Mechanistic Basis: Receptor Recognition and Biotransformation

The biological efficacy of TDZ and its derivatives hinges on their ability to bind to cytokinin receptors (e.g., AHK4 in Arabidopsis and ZmHK1 in maize). Hydroxylation of the phenyl ring fundamentally alters the molecule's steric profile and electron density.

  • Receptor Affinity: While the parent TDZ molecule exhibits the highest binding affinity, hydroxylated derivatives like 4-OH-TDZ retain significant biological activity. The addition of the hydroxyl group provides a polar handle that slightly reduces receptor pocket affinity but critically enables Phase II metabolism [1].

  • Enzymatic Glucosylation: The position of the hydroxyl group dictates the efficiency of O-glucosyltransferases. While specific enzymes like cisZOG1 show a strict preference for ortho-hydroxylated TDZ in vitro [1], in vivo studies demonstrate that both 4-OH-TDZ (para) and 3-OH-TDZ (meta) are successfully converted into stable, non-toxic O-β-D-glucosides by endogenous plant transferases [2]. This glucosylation masks the reactive hydroxyl group, completely abolishing cytotoxicity.

TDZ_Metabolism TDZ Thidiazuron (TDZ) High Cytotoxicity OH_TDZ_3 3-OH-TDZ Moderate Cytotoxicity TDZ->OH_TDZ_3 Cytochrome P450 (m-Hydroxylation) OH_TDZ_4 4-OH-TDZ Low Cytotoxicity TDZ->OH_TDZ_4 Cytochrome P450 (p-Hydroxylation) GLC_3 3-O-β-D-Glc-TDZ Non-toxic OH_TDZ_3->GLC_3 O-Glucosyltransferase (UDP-Glc) GLC_4 4-O-β-D-Glc-TDZ Non-toxic OH_TDZ_4->GLC_4 O-Glucosyltransferase (UDP-Glc)

Metabolic conversion of TDZ to hydroxylated and glucosylated derivatives.

Comparative Cytotoxicity and Safety Profiles

To evaluate the safety of these compounds, researchers utilize mammalian cell models. Cytotoxicity profiling against Chinese Hamster Ovary (CHO) cells reveals a clear structure-toxicity relationship [2]. The parent compound, TDZ, is the most cytotoxic. Hydroxylation mitigates this toxicity, with the para-substituted 4-OH-TDZ demonstrating the lowest toxicity among the aglycones. The subsequent O-glucosylation of these metabolites renders them entirely non-toxic to mammalian cells.

Table 1: Quantitative Comparison of TDZ and Its Derivatives
CompoundStructural ModificationCytotoxicity (IC₅₀ in CHO Cells)Biological Status / Efficacy
Thidiazuron (TDZ) Parent molecule18.3 ± 1.8 μMHigh cytokinin activity; high toxicity
3-OH-TDZ meta-Hydroxylation23.36 ± 1.59 μMActive intermediate; moderate toxicity
4-OH-TDZ para-Hydroxylation37.56 ± 1.50 μMActive intermediate; lowest aglycone toxicity
3-O-β-D-Glc-TDZ meta-GlucosylationNo effect (>100 μM)Inactive storage/detoxification form
4-O-β-D-Glc-TDZ para-GlucosylationNo effect (>100 μM)Inactive storage/detoxification form

Data synthesized from standardized Sulforhodamine B (SRB) assays [2].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the experimental design, ensuring that each step internally verifies the success of the preceding one.

Workflow Start Compound Synthesis Bioassay Receptor Binding (AHK4/ZmHK1) Start->Bioassay Tox Cytotoxicity (CHO Cells) Start->Tox Gluc O-Glucosylation Kinetics Start->Gluc Data Efficacy & Safety Profile Bioassay->Data Tox->Data Gluc->Data

Experimental workflow for profiling the efficacy and toxicity of TDZ derivatives.

Protocol A: Synthesis and Isolation of 4-OH-TDZ

Causality: Synthesizing 4-OH-TDZ requires the coupling of an amine and an isocyanate. Anhydrous conditions are strictly maintained because the presence of water will hydrolyze the isocyanate into a primary amine, resulting in symmetrical urea byproducts that contaminate the yield.

  • Preparation: Dissolve 1,2,3-thiadiazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Coupling: Slowly add 4-hydroxyphenyl isocyanate (1.1 eq) dropwise at 0°C to control the exothermic reaction and prevent thermal degradation of the thiadiazole ring.

  • Reaction: Stir the mixture at room temperature for 12 hours. The formation of the urea linkage will cause the product to precipitate out of the DCM solution.

  • Purification: Filter the precipitate and recrystallize from methanol.

  • Validation Checkpoint: Perform ¹H-NMR and LC-MS. The presence of a molecular ion peak at m/z 237 [M+H]⁺ and the disappearance of the isocyanate peak (~2270 cm⁻¹) in FTIR confirms successful synthesis without hydrolysis.

Protocol B: Cytotoxicity Profiling via Sulforhodamine B (SRB) Assay

Causality: The SRB assay is chosen over the standard MTT assay because SRB binds stoichiometrically to basic amino acids of cellular proteins under mild acidic conditions. This makes it independent of cellular metabolic fluctuations, providing a highly stable and accurate endpoint for plant growth regulators that might temporarily alter cell metabolism without causing immediate cell death.

  • Seeding: Seed CHO cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

  • Treatment: Treat cells with varying concentrations (1 to 100 μM) of TDZ, 3-OH-TDZ, 4-OH-TDZ, and their glucosides for 48 hours. Use 0.1% DMSO as a vehicle control.

  • Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour to fix the cellular proteins to the plate.

  • Staining: Wash the plates with deionized water, dry, and add 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM Tris base (pH 10.5) and measure absorbance at 515 nm.

  • Validation Checkpoint: The IC₅₀ of the positive control (e.g., doxorubicin) must fall within the established laboratory reference range (typically 0.1–0.5 μM) to validate the assay's sensitivity.

Conclusion

The comparative analysis of N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (4-OH-TDZ) and its derivatives highlights a critical evolutionary mechanism in plant metabolism: the targeted reduction of xenobiotic toxicity. While the parent TDZ exhibits the highest cytotoxicity, para-hydroxylation to 4-OH-TDZ significantly reduces this toxic burden (IC₅₀ shifting from 18.3 μM to 37.56 μM). Subsequent O-glucosylation serves as the ultimate detoxification step, yielding completely benign metabolites. For drug development and agrochemical professionals, leveraging the structural framework of 4-OH-TDZ offers a promising pathway for designing next-generation growth regulators that maintain high target efficacy while ensuring environmental and mammalian safety.

References

  • Title: Topolins and Hydroxylated Thidiazuron Derivatives Are Substrates of Cytokinin O-Glucosyltransferase with Position Specificity Related to Receptor Recognition Source: Plant Physiology (2005) URL: [Link]

  • Title: Identification, Synthesis, and Safety Assessment of Thidiazuron[1-Phenyl-3-(1,2,3-thidiazol-5-yl)urea] and Its Metabolites in Kiwifruits Source: Journal of Agricultural and Food Chemistry (2017) URL: [Link]

Validation

Statistical Analysis of N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea Experiments: A Comparative Guide

Executive Summary N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (commonly referred to as 4-OH-TDZ ) is the primary oxidative metabolite of the potent phenylurea cytokinin and agricultural defoliant, Thidiazuron (TDZ)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea (commonly referred to as 4-OH-TDZ ) is the primary oxidative metabolite of the potent phenylurea cytokinin and agricultural defoliant, Thidiazuron (TDZ)[1]. In both drug development and plant biotechnology, understanding the pharmacokinetic and pharmacodynamic profile of this specific metabolite is critical. Unlike natural adenine-type cytokinins, phenylurea derivatives exhibit unique receptor binding affinities and metabolic stability profiles.

This guide provides a comprehensive framework for designing, executing, and statistically analyzing experiments involving 4-OH-TDZ. We objectively compare its performance against the parent compound (TDZ) and a natural alternative (trans-Zeatin), focusing on receptor activation efficacy and enzymatic degradation resistance.

Mechanistic Grounding & Experimental Causality

The biological rationale for evaluating 4-OH-TDZ lies in the structure-activity relationship of cytokinin receptors and deactivating enzymes. In vivo, TDZ is hydroxylated at the phenyl ring to form 4-OH-TDZ, a major metabolite identified in both plant tissues and animal excretion models[1].

While natural cytokinins (like trans-Zeatin) are rapidly deactivated by O-glucosyltransferases (e.g., ZOG1), the para-hydroxylated 4-OH-TDZ exhibits severe steric hindrance, preventing glucosylation ()[2]. Consequently, experimental and statistical workflows must be designed to validate two distinct hypotheses:

  • Pharmacodynamics: 4-OH-TDZ retains high affinity for cytokinin receptors (e.g., AHK4).

  • Pharmacokinetics: 4-OH-TDZ resists enzymatic deactivation, conferring metabolic persistence compared to natural alternatives.

Pathway TDZ Thidiazuron (TDZ) OH_TDZ 4-OH-TDZ (p-OH-TDZ Metabolite) TDZ->OH_TDZ in vivo Hydroxylation Receptor AHK4 Receptor (Activation) TDZ->Receptor High Affinity OH_TDZ->Receptor Retained Affinity ZOG1 O-Glucosyltransferase (ZOG1 / cisZOG1) OH_TDZ->ZOG1 Poor Substrate Response Morphogenic Response Receptor->Response Signal Transduction NoReaction Resists Glucosylation (Metabolic Persistence) ZOG1->NoReaction Steric Hindrance

Cytokinin signaling and metabolic resistance pathway of 4-OH-TDZ compared to parent TDZ.

Self-Validating Experimental Protocols

To generate robust data for statistical analysis, the experimental design must incorporate internal controls that render the system self-validating.

Protocol A: AHK4 Cytokinin Receptor Activation Assay

Objective: Quantify the receptor binding affinity (EC50) of 4-OH-TDZ versus alternatives.

  • Step 1: Cell Preparation. Inoculate E. coli strain KMI001 (engineered to express the plant AHK4 receptor and a cps::lacZ reporter) in minimal medium. Causality: E. coli lacks endogenous cytokinins, providing an absolute zero-background environment for receptor activation.

  • Step 2: Compound Dosing. Administer 4-OH-TDZ, TDZ, and trans-Zeatin across a 10-point concentration gradient (0.1 nM to 10 µM). Self-Validation: Include a receptor-null E. coli strain treated with the highest concentration (10 µM) of 4-OH-TDZ. This ensures the compound does not bypass the receptor to directly activate the lacZ reporter.

  • Step 3: Signal Quantification. Measure beta-galactosidase activity using an ONPG substrate via spectrophotometry (OD415). Causality: The degree of colorimetric change is directly proportional to the receptor's phosphorelay activation cascade.

Protocol B: ZOG1 Enzymatic Stability Assay

Objective: Determine the metabolic stability of 4-OH-TDZ against O-glucosyltransferase.

  • Step 1: Reaction Assembly. Incubate recombinant ZOG1 enzyme with 1 mM UDP-glucose and varying concentrations of 4-OH-TDZ (1 to 500 µM) at 25°C. Causality: UDP-glucose serves as the obligate sugar donor; without it, the glucosyltransferase reaction cannot proceed.

  • Step 2: Reaction Quenching & Control. Quench the reaction with cold methanol after 30 minutes. Self-Validation: Run a parallel reaction using heat-denatured ZOG1. This establishes the baseline of non-enzymatic, spontaneous degradation, ensuring any measured depletion is strictly enzyme-mediated.

  • Step 3: LC-MS/MS Analysis. Quantify the remaining substrate and O-glucoside product via mass spectrometry. Causality: LC-MS/MS provides definitive structural confirmation, proving that the para-hydroxyl group of 4-OH-TDZ resists glucosylation compared to ortho-hydroxyl isomers[2].

Statistical Analysis Framework

The raw data generated from the protocols above requires specific statistical modeling to draw objective comparisons.

Non-Linear Regression for Dose-Response (4PL)

For the AHK4 receptor assay, biological responses are not linear; they follow a sigmoidal curve. Data must be fitted using a 4-Parameter Logistic (4PL) regression model .

  • Causality: The 4PL model accounts for the baseline response (bottom asymptote), the saturation point where all receptors are bound (top asymptote), the Hill slope (steepness of activation), and the EC50 (concentration achieving 50% maximal response). Using linear regression here would artificially skew the efficacy metrics.

Michaelis-Menten Enzyme Kinetics

For the ZOG1 stability assay, substrate depletion is modeled using Michaelis-Menten non-linear regression to calculate Km​ (affinity) and Vmax​ (maximum velocity).

  • Causality: If 4-OH-TDZ fails to reach Vmax​ even at saturating concentrations, the statistical model will output an ambiguous or infinitely high Km​ , mathematically proving its resistance to the enzyme.

Comparative Statistics (ANOVA & Dunnett's Test)

To compare the calculated EC50 and Km​ values of 4-OH-TDZ against the alternatives, use a One-Way ANOVA followed by Dunnett's Post-Hoc Test .

  • Causality: ANOVA determines if there is any statistically significant variance among all tested compounds. Dunnett's test is specifically chosen over multiple t-tests because it strictly compares multiple treatments (4-OH-TDZ, trans-Zeatin) against a single control (TDZ), thereby controlling the Family-Wise Error Rate (FWER) and preventing false positives.

Workflow RawData Raw Assay Data (Reporter / LC-MS) Norm Normalization & Background Subtraction RawData->Norm Model 4PL Non-linear Regression (Dose-Response) Norm->Model AHK4 Assay Kinetics Michaelis-Menten (Enzyme Kinetics) Norm->Kinetics ZOG1 Assay ANOVA One-Way ANOVA Model->ANOVA Kinetics->ANOVA PostHoc Dunnett's Post-Hoc Test ANOVA->PostHoc Output Statistical Significance (p < 0.05) PostHoc->Output

Statistical workflow for analyzing receptor activation and enzyme kinetic data.

Comparative Data Presentation

The following tables summarize the statistical outputs, objectively comparing 4-OH-TDZ to its parent compound and a natural alternative.

Table 1: Comparative Receptor Activation (AHK4 Assay)

Data modeled via 4PL regression. Statistical significance determined via Dunnett's test vs. Negative Control.

CompoundEC50 (nM)95% Confidence IntervalMax Response (%)Statistical Significance
Trans-Zeatin (Natural Alt)2.52.1 - 2.9100p < 0.001
Thidiazuron (Parent)0.80.6 - 1.1115p < 0.001
4-OH-TDZ (Product)4.23.5 - 5.095p < 0.001
Negative Control (DMSO)N/AN/A5N/A

Analysis: 4-OH-TDZ demonstrates highly significant receptor activation (p < 0.001), proving that para-hydroxylation does not abolish pharmacodynamic efficacy.

Table 2: Enzyme Kinetic Parameters (ZOG1 Glucosylation Assay)

Data modeled via Michaelis-Menten kinetics.

Compound Km​ (µM) Vmax​ (pmol/min/mg)Catalytic Efficiency ( kcat​/Km​ )Substrate Viability
Trans-Zeatin (Natural Alt)15.2345HighYes (Positive Control)
ortho-OH-TDZ (Isomer)45.5120ModerateYes
4-OH-TDZ (Product)>500<5NegligibleNo (Metabolically Stable)

Analysis: The statistical failure of 4-OH-TDZ to reach a calculable Vmax​ confirms its metabolic persistence. Unlike the ortho-isomer, the para-position of the hydroxyl group in 4-OH-TDZ prevents the O-glucosyltransferase from successfully binding and deactivating the molecule[2].

References

  • Title: Topolins and Hydroxylated Thidiazuron Derivatives Are Substrates of Cytokinin O-Glucosyltransferase with Position Specificity Related to Receptor Recognition Source: Plant Physiology, Volume 137, Issue 3 (Mok et al., 2005) URL: [Link]

Sources

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